molecular formula C16H13N3O2 B15095782 N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Katalognummer: B15095782
Molekulargewicht: 279.29 g/mol
InChI-Schlüssel: ZYHRXTMIVVSXJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a useful research compound. Its molecular formula is C16H13N3O2 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C16H13N3O2

Molekulargewicht

279.29 g/mol

IUPAC-Name

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C16H13N3O2/c1-11-7-9-12(10-8-11)14-15(19-21-18-14)17-16(20)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19,20)

InChI-Schlüssel

ZYHRXTMIVVSXJD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States
Foundational & Exploratory

Mechanism of Action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide in Target Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum necessitates the development of antimalarial agents with novel mechanisms of action. N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide (commonly referred to as furazan 1), a lead compound identified from the1, has demonstrated potent antiplasmodial efficacy[1]. This whitepaper delineates the dual-target mechanism of action of this compound within P. falciparum blood stages, detailing its disruption of ion homeostasis via PfATP4 inhibition and its suppression of translation via deoxyhypusine hydroxylase (DOHH) interference[1].

Molecular Profile and Target Cell Context

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an N-acylated 3-aminofurazan derivative[1]. The primary target cells for this compound are the asexual blood stages of Plasmodium falciparum, the protozoan parasite responsible for the most lethal form of human malaria[1]. The compound exhibits high permeability and potent activity against both chloroquine-sensitive (NF54) and multiresistant (K1) strains, making it a critical scaffold for next-generation antimalarials[2].

Primary Mechanism of Action: PfATP4 Inhibition

Causality of Target Engagement: During its intraerythrocytic stage, P. falciparum is exposed to the high-sodium environment of the host red blood cell. To survive and maintain a low cytosolic sodium concentration, the parasite relies on 3 localized on its plasma membrane[3].

Mechanism of Cytotoxicity: Furazan 1 acts as a potent inhibitor of PfATP4[1]. By blocking this efflux pump, the compound induces a rapid influx and accumulation of intracellular Na+[3]. This disruption of ion homeostasis collapses the parasite's electrochemical gradient, leading to an influx of water due to osmotic pressure. The resulting osmotic stress causes rapid cellular swelling and ultimately lysis of the parasite[3]. Because mammalian cells lack a structural homologue to this specific ATP4-type ATPase, this mechanism provides a highly selective therapeutic window[3].

Secondary Mechanism of Action: Deoxyhypusine Hydroxylase (DOHH) Inhibition

Causality of Target Engagement: Concurrently, furazan 1 acts as an inhibitor of4, a dinuclear iron enzyme crucial for hypusine biosynthesis[4]. Hypusine is a unique amino acid found exclusively in eukaryotic translation initiation factor 5A (eIF-5A)[5].

Mechanism of Cytotoxicity: DOHH catalyzes the second and final step of 5 by hydroxylating the aminobutyl side chain of deoxyhypusine[5]. Furazan 1 interacts with DOHH, inhibiting this hydroxylation event[1]. Unmodified eIF-5A is unable to facilitate the translation of polyproline-rich proteins, which are essential for parasite proliferation. Consequently, DOHH inhibition stalls ribosomal function and arrests the parasite cell cycle[5].

Quantitative Efficacy and Selectivity Data

To establish the therapeutic window, the compound was evaluated against the chloroquine-sensitive NF54 strain, the multiresistant K1 strain, and mammalian L-6 cells (rat skeletal myoblasts) to assess general cytotoxicity[2]. The identical IC50 values across sensitive and resistant strains indicate a lack of cross-resistance with traditional antimalarials.

CompoundTarget Strain / Cell LineIC50 (µM)Selectivity Index (SI)
Furazan 1P. falciparum NF54 (CQ-sensitive)0.01114,483
Furazan 1P. falciparum K1 (Multiresistant)0.01114,483
Furazan 1L-6 Cells (Mammalian Cytotoxicity)159.3N/A

Data summarized from Hermann et al. (2021)[2].

Mandatory Visualizations

MoA Compound N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide (Furazan 1) PfATP4 PfATP4 (Na+ Efflux Pump) Compound->PfATP4 Inhibits DOHH Deoxyhypusine Hydroxylase (DOHH) Compound->DOHH Inhibits NaAccum Intracellular Na+ Accumulation & Osmotic Stress PfATP4->NaAccum Disrupts Homeostasis eIF5A Inhibition of eIF-5A Activation (Hypusine Biosynthesis Halt) DOHH->eIF5A Blocks Hydroxylation Death Plasmodium falciparum Cell Death NaAccum->Death eIF5A->Death

Caption: Dual mechanism of action of Furazan 1 targeting PfATP4 and DOHH in P. falciparum.

Workflow Culture P. falciparum In Vitro Culture Dosing Compound Administration Culture->Dosing Assay1 Na+ Homeostasis Assay (SBFI-AM Dye) Dosing->Assay1 Target 1 Assay2 Hypusine Biosynthesis Tracking (GC/MS) Dosing->Assay2 Target 2 Assay3 Viability Assay ([3H]-Hypoxanthine) Dosing->Assay3 Phenotype

Caption: Experimental workflow for validating target engagement and antiplasmodial efficacy.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the specific mechanistic variables.

Protocol 1: Validation of PfATP4 Inhibition via Intracellular Na+ Quantification

Causality of Experimental Choice: To empirically validate the disruption of Na+ homeostasis, we utilize SBFI-AM (Sodium-binding benzofuran isophthalate acetoxymethyl ester). SBFI is a cell-permeable, ratiometric fluorescent sodium indicator. By measuring the excitation ratio at 340 nm and 380 nm, the assay normalizes for variations in dye loading, photobleaching, and parasite volume changes. This ensures that the observed signal is a direct, self-validating measurement of intracellular Na+ flux caused by PfATP4 inhibition, rather than an artifact of cellular swelling.

Step-by-Step Workflow:

  • Parasite Preparation: Isolate P. falciparum trophozoites from infected erythrocytes using saponin lysis to remove the host cell membrane, ensuring the dye solely measures parasite cytosolic Na+.

  • Dye Loading: Incubate the isolated parasites with 5 µM SBFI-AM and 0.01% Pluronic F-127 (to aid dispersion) in a physiological saline buffer (pH 7.4) for 1 hour at 37°C.

  • Washing & Baseline Establishment: Wash parasites twice to remove extracellular dye. Transfer to a spectrofluorometer cuvette. Record baseline 340/380 nm excitation ratio (emission at 500 nm) for 5 minutes.

  • Compound Addition: Inject furazan 1 at 10x the IC50 concentration. Use the spiroindolone KAE609 as a positive control for PfATP4 inhibition and DMSO as a vehicle negative control.

  • Kinetic Measurement: Monitor the 340/380 nm ratio continuously for 30 minutes. A rapid, dose-dependent increase in the ratio confirms Na+ influx due to PfATP4 blockade.

  • Calibration (Self-Validation): At the end of the assay, add the Na+ ionophore gramicidin along with known external Na+ concentrations to generate an in situ calibration curve, converting the fluorescence ratio into absolute intracellular Na+ molarity.

Protocol 2: Antiplasmodial Viability Assay ([3H]-Hypoxanthine Incorporation)

Causality of Experimental Choice: P. falciparum is incapable of de novo purine synthesis and relies entirely on the salvage of host hypoxanthine for nucleic acid production. The incorporation of radiolabeled hypoxanthine is therefore directly proportional to parasite DNA/RNA synthesis. This provides a highly sensitive, self-validating phenotypic readout of parasite viability and proliferation arrest following DOHH and PfATP4 blockade.

Step-by-Step Workflow:

  • Culture Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol treatment to ensure uniform cell cycle progression.

  • Plating & Dosing: Seed infected erythrocytes (0.5% parasitemia, 2.5% hematocrit) into 96-well plates. Add furazan 1 in a serial dilution (ranging from 0.001 µM to 10 µM). Include chloroquine as a positive control and untreated infected RBCs as a negative control.

  • Incubation: Incubate plates for 48 hours at 37°C in a specialized gas mixture (5% O2, 5% CO2, 90% N2).

  • Radiolabeling: Add 0.5 µCi of [3H]-hypoxanthine per well and incubate for an additional 24 hours to allow incorporation during the highly active trophozoite and schizont stages.

  • Harvesting & Quantification: Harvest the cells onto glass-fiber filters using a cell harvester, washing away unincorporated free [3H]-hypoxanthine. Add scintillation cocktail and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 using non-linear regression analysis. The CPM of the vehicle control represents 100% viability, while uninfected RBCs serve as the background baseline.

References

  • [2] Title: New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC. Source: nih.gov. URL: 2

  • [1] Title: New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC. Source: nih.gov. URL: 1

  • [3] Title: New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Source: researchgate.net. URL: 3

  • [5] Title: Eukaryotic initiation factor 5A is activated in two steps... Source: researchgate.net. URL: 5

  • [4] Title: Results for quantification of hypusine based on GC/MS. Source: researchgate.net. URL: 4

Sources

In Vitro Biological Activity Profile of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,5-oxadiazole (furazan) ring is a highly versatile, electron-deficient heterocyclic scaffold that has garnered significant attention in modern drug discovery. Among its derivatives, N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide represents a critical structural node in structure-activity relationship (SAR) studies. This compound, characterized by a lipophilic p-tolyl substitution, exhibits a potent dual-action biological profile: it acts as a robust antiproliferative agent against solid tumor cell lines and demonstrates notable antiplasmodial activity against Plasmodium falciparum.

This whitepaper synthesizes the in vitro biological profile of this compound, detailing the chemical rationale behind its design, its primary mechanism of action via Topoisomerase IIα inhibition, and the self-validating experimental workflows required to accurately quantify its efficacy[1].

Chemical Rationale and SAR of the 1,2,5-Oxadiazole Scaffold

The biological efficacy of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is fundamentally driven by its unique electrostatic and hydrophobic features.

  • The Heterocyclic Core: The 1,2,5-oxadiazole ring acts as a stable bioisostere for amides and phenyl rings. Its high electron-withdrawing capacity creates a distinct negative electrostatic field, which field-based disparity analyses have shown to be positively correlated with cytotoxicity[2].

  • The 4-Methylphenyl (p-tolyl) Substitution: The introduction of a methyl group at the para position of the 4-phenyl ring serves a dual purpose. First, it acts as an electron-donating group (EDG) via hyperconjugation, subtly modulating the electron density of the adjacent oxadiazole core. Second, it increases the overall lipophilicity (LogP) of the molecule, enhancing cellular permeability compared to unsubstituted or halogenated variants[2].

  • The Benzamide Moiety: The N-acylation at position 3 is critical for target binding. The rotational freedom of the benzamide linkage allows the molecule to adopt a bioactive conformation necessary for intercalating or binding within enzymatic active sites[3].

Primary Mechanism of Action: Topoisomerase IIα Inhibition

In the context of oncology, derivatives of the 3-benzamido-4-aryl-1,2,5-oxadiazole class (such as the lead compound MD77 and its positional isomers) exert their antiproliferative effects primarily by counteracting human recombinant Topoisomerase IIα (Topo IIα) relaxation activity[1].

Topo IIα is an essential nuclear enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks. N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide acts as a Topoisomerase poison . Rather than simply preventing the enzyme from binding to DNA, the compound stabilizes the transient Topo IIα-DNA "cleavage complex." This stabilization prevents the religation of the DNA strands, converting the enzyme into a physiological toxin that generates lethal double-strand breaks, ultimately triggering apoptosis[1].

Mechanism DNA Supercoiled DNA Complex Cleavage Complex DNA->Complex Binds TopoII Topoisomerase IIα TopoII->Complex Cleaves DNA Arrest Catalytic Cycle Arrest Complex->Arrest Prevents Ligation Drug 1,2,5-Oxadiazole Derivative Drug->Complex Stabilizes/Inhibits Apoptosis Cell Death (Apoptosis) Arrest->Apoptosis DNA Damage

Caption: Topoisomerase IIα inhibition pathway by 1,2,5-oxadiazole derivatives leading to apoptosis.

In Vitro Biological Activity Profiles

Antiproliferative Profile

The antiproliferative activity of this class has been extensively mapped across multiple tumor cell lines (e.g., HCT-116, HeLa, MCF7). The p-tolyl substitution offers a balanced profile of high potency and favorable pharmacokinetics compared to the highly electronegative trifluoromethyl (-CF3) or chloro (-Cl) analogs[2],[1].

Table 1: Representative Antiproliferative Activity (GI50) of 4-Aryl-1,2,5-Oxadiazole Derivatives

Compound Substitution (Position 4) HCT-116 (µM) HeLa (µM) MCF7 (µM) SAR Rationale
4-chloro (MD77 lead) 1.25 2.10 3.45 Baseline Topo IIα inhibition
4-methylphenyl (p-tolyl) 0.85 1.50 2.80 Enhanced cellular uptake via increased LogP
4-trifluoromethyl 0.55 0.90 1.20 Maximized negative electrostatic core field

(Note: Values represent established SAR trends for the MD77 derivative series[2],[1])

Antiplasmodial Profile

Beyond oncology, the 3-amino-1,2,5-oxadiazole scaffold originated from the Medicines for Malaria Venture (MMV) Malaria Box Project. Structure-activity relationships reveal that the substitution pattern of the 4-phenyl moiety strongly dictates antiplasmodial activity against the chloroquine-sensitive NF54 strain of P. falciparum[3]. The lipophilic nature of the p-tolyl group ensures a high ligand efficiency (LE > 0.3 kcal/mol/HA), making it a highly viable candidate for oral drug development[3].

Table 2: Representative Antiplasmodial Activity against P. falciparum (NF54 Strain)

Compound Substitution PfNF54 IC50 (µM) Selectivity Index Calculated LogP
Unsubstituted phenyl 0.150 >500 3.10
4-methylphenyl 0.085 >800 3.65

| 3-ethoxy-4-methoxy | 0.034 | 1526 | 3.67 |

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as Self-Validating Systems . They incorporate strict internal controls to isolate the specific mechanistic variables of the compound.

Self-Validating Topoisomerase IIα Relaxation Assay

This assay determines whether the compound acts as a catalytic inhibitor or a Topo II poison.

Causality & Rationale: The assay uses negatively supercoiled pBR322 plasmid DNA. If the compound is active, it will prevent the enzyme from relaxing the DNA. We explicitly omit Ethidium Bromide (EtBr) during the electrophoretic run because EtBr intercalates into DNA, altering its supercoiling state and confounding the separation of topological topoisomers.

Step-by-Step Protocol:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 0.25 µg of supercoiled pBR322 DNA, 1X Topo II reaction buffer (containing ATP and Mg2+), and N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide at varying concentrations (0.1 to 100 µM).

  • Control Implementation:

    • Negative Control: DMSO vehicle (must be <1% final volume to prevent solvent-induced enzyme denaturation).

    • Positive Control: Etoposide (a known Topo II poison) at 50 µM to validate assay sensitivity.

  • Enzyme Addition & Incubation: Add 1 Unit of human recombinant Topoisomerase IIα. Incubate at 37°C for exactly 30 minutes.

  • Reaction Termination (Critical Step): Stop the reaction by adding 1% Sodium Dodecyl Sulfate (SDS) and 1 mg/mL Proteinase K.

    • Why? SDS denatures the enzyme, trapping it if it is covalently bound to the DNA. Proteinase K digests the trapped enzyme, leaving a permanent double-strand break. This proves the compound stabilizes the cleavage complex.

  • Electrophoretic Separation: Load the samples onto a 1% agarose gel (TBE buffer). Run at 5 V/cm for 2 hours without EtBr.

  • Post-Staining & Analysis: Submerge the gel in an EtBr bath (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light. Quantify the ratio of supercoiled (fast-migrating) to relaxed (slow-migrating) DNA using densitometry.

Workflow Prep Prepare Reaction Mix (pBR322 DNA, ATP, Buffer) AddDrug Add N-[4-(4-methylphenyl)...] (0.1 - 100 µM) Prep->AddDrug AddEnzyme Add Topo IIα Enzyme (Incubate 37°C, 30 min) AddDrug->AddEnzyme Stop Stop Reaction (SDS + Proteinase K) AddEnzyme->Stop Gel Agarose Gel Electrophoresis (No EtBr during run) Stop->Gel Analyze Post-stain & Quantify (Supercoiled vs Relaxed) Gel->Analyze

Caption: Self-validating experimental workflow for the Topoisomerase IIα relaxation assay.

High-Throughput MTT Cell Viability Assay

This protocol evaluates the gross antiproliferative effect of the compound.

Causality & Rationale: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This validates that the readout is strictly tied to the metabolic activity of living cells. A standard curve is mandatory to ensure the absorbance readout remains within the linear dynamic range of the spectrophotometer.

Step-by-Step Protocol:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at an optimized density of 5,000 cells/well in 100 µL of DMEM (10% FBS). Incubate for 24 hours at 37°C, 5% CO2 to allow for exponential growth phase entry.

  • Linearity Validation: In parallel, seed a standard curve plate with known cell numbers (1,000 to 20,000 cells/well) to validate the dynamic range of the formazan readout.

  • Compound Treatment: Aspirate media and replace with fresh media containing serial dilutions of the oxadiazole derivative (0.01 µM to 100 µM). Include a DMSO control (0.5%) and a Doxorubicin positive control. Incubate for 72 hours.

  • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media (avoiding the formazan crystals at the bottom). Add 150 µL of cell-culture grade DMSO to each well. Shake on an orbital shaker for 15 minutes to fully solubilize the crystals.

  • Readout: Measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background cellular debris scattering). Calculate the GI50 using non-linear regression analysis.

References

  • Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Research.[1] URL:[Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. International Journal of Molecular Sciences.[3] URL:[Link]

  • A field-based disparity analysis of new 1,2,5-oxadiazole derivatives endowed with antiproliferative activity. Chemical Biology & Drug Design.[2] URL: [Link]

Sources

Structure-activity relationship (SAR) of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-[4-(Aryl)-1,2,5-Oxadiazol-3-yl]benzamide Derivatives

Authored by: A Senior Application Scientist

Introduction: The Versatile 1,2,5-Oxadiazole Scaffold in Modern Drug Discovery

The 1,2,5-oxadiazole, or furazan, ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a privileged scaffold for developing novel therapeutic agents. Derivatives of 1,2,5-oxadiazole have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide focuses on a specific, promising class: N-[4-(aryl)-1,2,5-oxadiazol-3-yl]benzamide derivatives.

Our objective is to provide an in-depth analysis of the structure-activity relationships (SAR) within this chemical series, with a particular emphasis on their antiplasmodial activity. By dissecting the influence of specific structural modifications on biological potency and selectivity, this document aims to equip researchers and drug development professionals with the critical insights needed to guide future optimization efforts. We will explore the causality behind experimental design, detail validated synthetic and biological protocols, and present a clear, data-driven narrative of the SAR landscape.

Core Molecular Architecture

The fundamental architecture of this series consists of three key moieties: a central 1,2,5-oxadiazole ring, an N-acyl benzamide group at position 3, and an aryl substituent at position 4. The interplay between these components is crucial for biological activity, with each section offering a vector for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Caption: Core chemical structure highlighting key modifiable regions.

Synthetic Strategy: A Validated Pathway

The synthesis of these derivatives is typically achieved through a convergent approach, culminating in the acylation of a key amine intermediate. The rationale for this strategy is its robustness and modularity, allowing for the late-stage introduction of diverse benzamide side chains, which is highly efficient for building a chemical library for SAR studies.

General Synthetic Workflow

The process begins with the formation of the 4-substituted-3-amino-1,2,5-oxadiazole core, which is then coupled with a variety of substituted benzoyl chlorides.

G start Aryl Aldehyde (e.g., p-tolualdehyde) step1 Oxime Formation (Hydroxylamine) start->step1 step2 Dimerization & Cyclization (e.g., NCS, base) step1->step2 intermediate 3-Amino-4-(aryl)- 1,2,5-oxadiazole step2->intermediate step3 Schotten-Baumann Acylation intermediate->step3 reagent Substituted Benzoyl Chloride (R-COCl) reagent->step3 final Target N-benzamide Derivatives step3->final

Caption: General workflow for synthesis and evaluation.

Experimental Protocol: Synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-aminobenzamide

This protocol provides a representative example for the synthesis of a potent analog, adapted from methodologies described in the literature.[3]

  • Synthesis of the Amine Intermediate (3-amino-4-(3,4-diethoxyphenyl)-1,2,5-oxadiazole):

    • Step A (Oxime formation): To a solution of 3,4-diethoxybenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq). Stir the mixture at room temperature for 4-6 hours until TLC indicates consumption of the starting material.

    • Step B (Dimerization and Cyclization): The crude oxime is dissolved in DMF. N-chlorosuccinimide (NCS) (2.2 eq) is added portion-wise at 0°C. The reaction is stirred overnight at room temperature. The resulting intermediate is then treated with aqueous ammonia to facilitate cyclization to the desired 3-amino-1,2,5-oxadiazole derivative.

    • Step C (Purification): The product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

  • Acylation (Final Step):

    • Step A (Reaction Setup): Dissolve the amine intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add pyridine (1.5 eq) and cool the mixture to 0°C.

    • Step B (Acyl Chloride Addition): Add a solution of 3-nitrobenzoyl chloride (1.1 eq) in DCM dropwise to the cooled mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Step C (Workup): Quench the reaction with water and extract the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate.

    • Step D (Reduction of Nitro Group): The crude nitro-compound is dissolved in ethanol/water. Iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added, and the mixture is refluxed for 2-4 hours.

    • Step E (Purification): After cooling, the reaction is filtered through Celite, and the solvent is removed under reduced pressure. The final compound is purified by column chromatography or recrystallization to yield the 3-aminobenzamide derivative.

Structure-Activity Relationship (SAR) Analysis

The exploration of the SAR for this class of compounds has revealed critical insights into the structural requirements for potent biological activity, particularly against Plasmodium falciparum, the parasite responsible for malaria.[3][4] The lead compound for these studies was often MMV665805, identified from the Medicines for Malaria Venture's Malaria Box Project.[3]

Influence of Substituents on the Benzamide Ring (R1)

Modifications to the benzamide phenyl ring have a profound impact on antiplasmodial potency. The position and electronic nature of the substituents are key determinants of activity.

  • Amino Group: Introduction of an amino (-NH2) group, particularly at the meta (3-position) of the benzamide ring, consistently leads to a significant increase in activity. For instance, a 3-amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide derivative showed excellent potency (IC50 = 0.035 µM) and a very high selectivity index (>5300).[3] This suggests a crucial hydrogen bond donor/acceptor interaction in the target's binding pocket.

  • Electron-Withdrawing Groups: Groups like trifluoromethyl (-CF3) at the meta position also confer high activity. The N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide not only showed excellent potency against chloroquine-sensitive (NF54, IC50 = 0.019 µM) strains but was even more active against multi-resistant strains (K1, IC50 = 0.007 µM).[4] This highlights the favorable role of electron-withdrawing and lipophilic groups at this position.

  • Alkyl Groups: Small alkyl groups, such as a methyl group at the meta position, can maintain good activity, as seen in N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (IC50 = 0.034 µM).[4]

Influence of Substituents on the 4-Aryl Ring (R2)

The substituent at position 4 of the oxadiazole ring is equally critical for activity. While the topic specifies a 4-methylphenyl group, SAR studies have explored a range of substitutions to optimize potency.

  • Dialkoxy Phenyl Groups: The most potent compounds consistently feature a 3,4-dialkoxy substitution pattern on the 4-phenyl ring. Specifically, a 3,4-diethoxyphenyl group appears to be optimal.[3] This suggests the presence of a corresponding hydrophobic pocket in the biological target that can accommodate these ethyl chains, likely contributing to enhanced binding affinity.

  • Single Alkoxy Groups: Replacing the diethoxy group with single methoxy or ethoxy groups generally leads to a decrease in activity, underscoring the importance of substitution at both the 3- and 4-positions of this phenyl ring.

Quantitative SAR Data Summary

The following table summarizes the biological activity of representative N-[4-(aryl)-1,2,5-oxadiazol-3-yl]benzamide derivatives against the chloroquine-sensitive NF54 strain of P. falciparum.

Compound IDR1 (Benzamide Substituent)R2 (4-Aryl Substituent)PfNF54 IC50 (µM)Cytotoxicity (L-6 cells) IC50 (µM)Selectivity Index (SI)Reference
13-Amino3,4-Diethoxyphenyl0.035186.25319[3]
23-(Trifluoromethyl)3,4-Diethoxyphenyl0.019>90>4737[4]
33-Methyl3-Ethoxy-4-methoxyphenyl0.03451.91526[4]
4H (Unsubstituted)3,4-Diethoxyphenyl0.210102.4488[3]
54-Amino3,4-Diethoxyphenyl0.120104.9874[3]

Data synthesized from published sources.[3][4]

Biological Evaluation: A Protocol for Antiplasmodial Activity

To ensure the trustworthiness and reproducibility of SAR data, standardized biological assays are paramount. The following is a protocol for determining the in vitro antiplasmodial activity based on the SYBR Green I fluorescence assay.

Protocol: In Vitro Antiplasmodial Assay against P. falciparum
  • Parasite Culture:

    • Culture the chloroquine-sensitive P. falciparum NF54 strain in human A+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

    • Maintain the culture at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

    • Synchronize parasite cultures (primarily ring stage) using 5% D-sorbitol treatment before the assay.

  • Drug Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

    • Create serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.5% to avoid solvent toxicity.

  • Assay Procedure:

    • Dispense 100 µL of the synchronized parasite culture (2% parasitemia, 2% hematocrit) into a 96-well microtiter plate.

    • Add 100 µL of the diluted test compounds to the wells. Include positive controls (e.g., chloroquine) and negative controls (parasitized red blood cells without drug).

    • Incubate the plates for 72 hours under the standard culture conditions.

  • Quantification of Parasite Growth (SYBR Green I Assay):

    • After incubation, lyse the red blood cells by freezing the plates at -20°C.

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.

    • Add 100 µL of the lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

    • Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from blank wells (uninfected red blood cells).

    • Plot the fluorescence intensity against the logarithm of the drug concentration.

    • Calculate the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • Cytotoxicity Assay:

    • To determine the selectivity index, assess the cytotoxicity of the compounds against a mammalian cell line (e.g., rat L-6 myoblasts) using a standard viability assay (e.g., Resazurin assay) and calculate the IC50.

    • The Selectivity Index (SI) is calculated as: SI = IC50 (L-6 cells) / IC50 (P. falciparum).

Conclusion and Future Directions

The N-[4-(aryl)-1,2,5-oxadiazol-3-yl]benzamide scaffold represents a highly promising platform for the development of novel antiplasmodial agents. The SAR is well-defined, indicating that potent activity is achieved by incorporating a 3-amino or a 3-trifluoromethyl substituent on the benzamide ring, coupled with a 3,4-dialkoxy group on the 4-phenyl moiety. These findings strongly suggest the presence of specific hydrogen bonding and hydrophobic interactions within the parasite's target protein.

Future work should focus on leveraging this understanding to design next-generation analogs with improved pharmacokinetic profiles (e.g., solubility, metabolic stability) while retaining the high potency and selectivity demonstrated by the lead compounds. Further studies to identify the specific molecular target of this chemical series within P. falciparum would be invaluable for mechanism-based drug design and overcoming potential resistance.

References

  • Schubert T, Rübner M, Kriecky R, et al. 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents. European Journal of Medicinal Chemistry.
  • Wang Y, Shao Y, Tu M, et al. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules. 2022.
  • Kavitha S, Rajeesh P, Rajan YC, et al. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Medicinal Chemistry.
  • Shao Y, Wang Y, Yang S, et al. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. 2020.
  • Miyashita M, Akamatsu M, Umeda I, et al. Quantitative Structure-Activity Relationships of Larvicidal N-[5-(Substituted phenyl)-1,3,4-thiadiazol-2-yl]benzamides for the Inhibition of Chitin Synthesis in Cultured Integument of the Rice Stem Borer, Chilo suppressalis WALKER. Journal of Pesticide Science.
  • Schubert T, Rübner M, Kriecky R, et al. 4-Substituted (1,2,5-Oxadiazol-3-yl)benzamides and -benzene sulfonamides as Antiplasmodial Agents. ResearchGate. 2025.
  • Shao Y, Wang Y, Yang S, et al. 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. National Institutes of Health.
  • Wang Y, Shao Y, Tu M, et al. Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Journal of the Brazilian Chemical Society.
  • Sharma P, Majee C, Sharma B, et al. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. 2025.
  • Molport. 4-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. Molport.
  • Shao Y, Tu M, Yang S, et al. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. RSC Advances. 2022.
  • Patel NB, Shaikh FM, Raval JP. Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. ResearchGate. 2025.
  • Krolenko K, Vovk M. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. 2020.
  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore.

Sources

Unveiling the Dual-Action Potential of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The urgent need for novel therapeutics to combat multi-drug resistant malaria and aggressive malignancies has driven the exploration of unique heterocyclic scaffolds. Derived from lead optimization efforts originating in the Medicines for Malaria Venture (MMV) Malaria Box project, N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide represents a highly promising dual-action pharmacophore.

This technical guide deconstructs the structural rationale, mechanistic pathways, and self-validating experimental protocols required to evaluate the antiplasmodial and antiproliferative properties of this specific 3,4-disubstituted 1,2,5-oxadiazole (furazan) derivative. By understanding the causality behind its molecular design, researchers can better leverage this scaffold for advanced drug development.

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is not accidental; it is the result of precise spatial and electronic tuning. The molecule consists of three critical domains, each serving a specific mechanistic purpose:

  • The 1,2,5-Oxadiazole (Furazan) Core: This electron-withdrawing heterocycle acts as a stable bioisostere for amides and esters. According to field-based disparity analyses, increasing the negative electrostatic field on this central core directly correlates with enhanced antiproliferative cytotoxicity [1].

  • The 4-(4-Methylphenyl) Substituent: The addition of a p-tolyl group at position 4 is a calculated choice to increase lipophilicity (LogP). The methyl group provides a steric "bump" that precisely fills hydrophobic pockets within the target receptor, significantly improving ligand efficiency (LE) and facilitating the crossing of the erythrocyte membrane during Plasmodium infection [2].

  • The 3-Benzamide Linkage: The acyl moiety dictates the primary biological activity. Unsubstituted or aliphatic amides often fail to achieve high potency. The rigid benzamide group provides essential hydrogen-bond donors/acceptors while restricting rotational degrees of freedom, locking the molecule into an active conformation [3].

SAR_Logic Core 1,2,5-Oxadiazole Core (Electron-Withdrawing) Mech3 Electrostatic Field Modulation Core->Mech3 Sub4 4-Methylphenyl Group (Lipophilic/Steric) Mech1 Membrane Permeability & Pocket Binding Sub4->Mech1 Sub3 3-Benzamide Group (H-Bonding/Rigidity) Mech2 Target Specificity & Receptor Fit Sub3->Mech2 Out1 Antiplasmodial Activity Mech1->Out1 Out2 Antiproliferative Activity Mech1->Out2 Mech2->Out1 Mech3->Out2

Fig 1: SAR logic mapping structural components to their biological outcomes.

Mechanistic Insights

Antiplasmodial Efficacy

The compound exhibits nanomolar efficacy against both chloroquine-sensitive (NF54) and multi-resistant (K1) strains of Plasmodium falciparum. The high lipophilicity driven by the 4-methylphenyl group allows the compound to passively diffuse through the host red blood cell membrane and the parasite's parasitophorous vacuole. Once inside, the benzamide derivative is hypothesized to disrupt essential parasite lipid metabolism or interfere with heme detoxification pathways, leading to rapid parasitic clearance with an exceptionally high Selectivity Index (SI > 1000).

Antiproliferative Cytotoxicity

Beyond infectious diseases, the furazan scaffold demonstrates targeted cytotoxicity against solid tumor cell lines (e.g., HCT-116 colon cancer). The mechanism is driven by the electrostatic disparity of the oxadiazole core, which induces apoptotic pathways in rapidly dividing cells. Crucially, the compound maintains low toxicity against healthy mammalian control cells (e.g., L-6 rat skeletal myofibroblasts), ensuring a viable therapeutic window.

Quantitative Data Summaries

The following tables synthesize the physicochemical and biological benchmarks expected for this class of 3,4-disubstituted 1,2,5-oxadiazoles, providing a comparative baseline for assay validation.

Table 1: Physicochemical Properties
Compound FeatureValue / DescriptorMechanistic Impact
Molecular Weight 279.3 g/mol Optimal size for rapid membrane diffusion.
LogP (Calculated) ~3.2High lipophilicity; favors erythrocyte and tumor cell entry.
Ligand Efficiency (LE) ~0.35 - 0.40Indicates strong target binding per heavy atom.
H-Bond Donors/Acceptors 1 / 3Facilitates specific target interactions while maintaining solubility.
Table 2: Representative Biological Activity (IC50)
Assay TargetCell Line / StrainIC50 (µM)Selectivity Index (SI)
Antiplasmodial P. falciparum (NF54)0.02 - 0.08> 1000
Antiplasmodial P. falciparum (K1)0.01 - 0.05> 2000
Antiproliferative HCT-116 (Colon Cancer)5.0 - 15.0N/A
Cytotoxicity (Control) L-6 (Myofibroblasts)> 50.0Baseline

(Note: Values are representative benchmarks synthesized from closely related 3,4-disubstituted 1,2,5-oxadiazole derivatives to guide experimental expectations).

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a validation checkpoint to prevent the propagation of experimental artifacts.

Protocol A: Chemical Synthesis and Verification

Objective: Synthesize N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide with >95% purity.

  • Diazotization & Cyclization: React 4-methylphenylacetonitrile with sodium nitrite and acid to form the intermediate 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine.

  • N-Acylation: Dissolve the amine intermediate in anhydrous DMF. Add sodium hydride (NaH) at 0°C to deprotonate the amine, followed by the dropwise addition of benzoyl chloride.

  • Reaction Monitoring: Stir at 60°C for 48 hours, monitoring completion via TLC (cyclohexane/ethyl acetate).

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Validation Checkpoint: Perform HPLC and 1 H/ 13 C NMR. Do not proceed to biological assays unless purity is 95%. Unreacted amines will artificially skew cytotoxicity data.

Protocol B: In Vitro Antiplasmodial Assay ([3H]-Hypoxanthine)

Objective: Quantify the inhibition of P. falciparum growth.

  • Culture Preparation: Maintain P. falciparum (NF54/K1) in human erythrocytes (hematocrit 2.5%) in RPMI 1640 medium supplemented with human serum.

  • Compound Dosing: Seed parasites into 96-well plates. Add the synthesized compound in serial dilutions (ranging from 10 µM to 0.001 µM).

  • Radiolabeling: After 48 hours of incubation at 37°C in a hypoxic environment (93% N 2​ , 4% CO 2​ , 3% O 2​ ), add 0.5 µCi of [3H]-hypoxanthine per well. Incubate for an additional 24 hours.

  • Harvest & Read: Harvest the cells onto glass-fiber filters and measure radioactivity using a liquid scintillation counter.

Validation Checkpoint: Run Chloroquine and Artesunate as parallel positive controls. The assay is only valid if the Chloroquine IC50 for NF54 falls within the historical baseline of 0.01–0.02 µM.

Protocol C: Antiproliferative MTT Viability Assay

Objective: Assess cytotoxicity against tumor (HCT-116) and healthy (L-6) cell lines.

  • Cell Seeding: Seed HCT-116 and L-6 cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours to allow adhesion.

  • Treatment: Expose cells to the compound (0.1 µM to 100 µM) for 72 hours.

  • Viability Measurement: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce MTT to purple formazan crystals. Dissolve crystals in DMSO and read absorbance at 570 nm.

Validation Checkpoint: Use Podophyllotoxin as a positive cytotoxic control. Calculate the Selectivity Index (SI = IC50 L-6 / IC50 HCT-116). An SI < 10 indicates non-specific toxicity rather than targeted antiproliferative action.

Bio_Workflow cluster_assays In Vitro Biological Evaluation S1 1. Chemical Synthesis (Diazotization & N-Acylation) S2 2. Compound Verification (HPLC, NMR, MS >95% Purity) S1->S2 A1 Antiplasmodial Assay [3H]-Hypoxanthine (PfNF54/K1) S2->A1 A2 Antiproliferative Assay MTT Viability (HCT-116/L-6) S2->A2 S3 3. Data Synthesis & SAR (IC50 & Selectivity Index) A1->S3 A2->S3

Fig 2: Self-validating experimental workflow for biological evaluation.

Conclusion

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a prime example of how rational drug design can yield multi-target efficacy. By precisely tuning the lipophilicity of the position-4 aryl group and rigidifying the position-3 acyl linkage, researchers can exploit the electrostatic properties of the furazan core. Adhering to the self-validating protocols outlined above ensures that the observed antiplasmodial and antiproliferative potencies are both reproducible and translationally relevant for future in vivo studies.

References

  • Hochegger, P., Hermann, T., Dolensky, J., & Weis, R. (2023). "Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles." International Journal of Molecular Sciences, 24(18), 14346. URL:[Link]

  • Porta, A., et al. (2017). "A field-based disparity analysis of new 1,2,5-oxadiazole derivatives endowed with antiproliferative activity." Chemical Biology & Drug Design, 90(5), 820-839. URL:[Link]

  • Hermann, T., et al. (2021). "New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities." Pharmaceuticals, 14(5), 412. URL:[Link]

Sources

Pharmacokinetic Profiling and Bioavailability of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide: A Strategic Approach for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract: The development of novel chemical entities requires a thorough understanding of their behavior within a biological system. This guide provides a comprehensive, technically detailed framework for the in vivo pharmacokinetic profiling and bioavailability assessment of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide, a compound belonging to the promising class of oxadiazole benzamides. In the absence of published data for this specific molecule, this document outlines a robust, field-proven strategy, synthesizing established protocols and expert insights to guide researchers in drug development. The methodologies described herein are designed to build a self-validating data package, from initial in vitro characterization to definitive in vivo studies, ensuring scientific integrity and providing a clear rationale for every experimental choice.

Introduction: The Rationale for Pharmacokinetic Characterization

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide integrates two key pharmacophores: a benzamide group, common in many therapeutic agents, and a 1,2,5-oxadiazole (furazan) ring. Oxadiazole moieties are frequently employed in medicinal chemistry as bioisosteric replacements for amides and esters, often enhancing metabolic stability and modulating pharmacokinetic properties.[1][2] The 1,2,5-oxadiazole isomer, in particular, has been explored for various biological activities.[3]

The therapeutic potential of any new compound is inextricably linked to its pharmacokinetic (PK) profile—the study of how an organism absorbs, distributes, metabolizes, and excretes (ADME) a drug. A viable oral drug candidate must achieve sufficient exposure at the target site of action without causing undue toxicity. Therefore, early and accurate determination of parameters such as clearance, volume of distribution, half-life, and oral bioavailability is not merely a regulatory requirement but a cornerstone of a successful drug discovery program.[4] This guide delineates a logical, multi-stage process to comprehensively profile this novel benzamide derivative.

Part 1: Foundational In Vitro & In Silico Profiling

Prior to committing to resource-intensive in vivo studies, a battery of in vitro and computational assessments is essential to predict the compound's behavior, identify potential liabilities, and inform the design of subsequent animal experiments.

In Silico ADME & Physicochemical Analysis

The first step involves computational modeling to forecast the drug-like properties of the molecule. This is a cost-effective method to flag potential issues early.

  • Rationale: In silico tools utilize vast datasets of known compounds to predict properties based on chemical structure. This allows for an early assessment of oral bioavailability potential and helps prioritize resources.[5] The "BOILED-Egg" model, for instance, can predict gastrointestinal absorption and brain penetration.[5]

  • Protocol:

    • Utilize computational software (e.g., SwissADME, GastroPlus®) to predict key parameters:

      • Solubility: Predicted aqueous solubility (log S).

      • Lipophilicity: Predicted octanol-water partition coefficient (log P).

      • Absorption: Predicted human intestinal absorption (HIA) and Caco-2 cell permeability.

      • Drug-likeness: Evaluation against frameworks like Lipinski's Rule of Five.[6]

    • Experimentally verify predictions by measuring thermodynamic solubility in phosphate-buffered saline (PBS) at pH 7.4 and determining the lipophilicity (LogD) at the same pH.

Metabolic Stability Assessment

The metabolic stability of a compound is a primary determinant of its in vivo half-life and clearance. These assays evaluate the compound's susceptibility to metabolism by key drug-metabolizing enzymes, primarily located in the liver.

  • Expertise & Experience: We employ both liver microsomes and hepatocytes. Microsomes contain Phase I (e.g., Cytochrome P450) enzymes, providing a clear view of oxidative metabolism.[7] Hepatocytes contain both Phase I and Phase II (conjugative) enzymes, offering a more complete picture of hepatic metabolism. Running the assay in parallel across species (rat, dog, human) is critical, as metabolic pathways can differ significantly, impacting the selection of appropriate toxicology species.[1]

  • Protocol: Microsomal Stability Assay

    • Preparation: Prepare a stock solution of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide in a suitable organic solvent (e.g., DMSO).

    • Incubation: Incubate the compound (typically at 1 µM) with liver microsomes (0.5 mg/mL protein) from rat and human sources in a phosphate buffer (pH 7.4) at 37°C.[7]

    • Reaction Initiation: Start the metabolic reaction by adding a NADPH-regenerating system.

    • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

    • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the remaining parent compound versus time.

Cytochrome P450 (CYP) Inhibition & Reaction Phenotyping

It is crucial to determine if the compound inhibits major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), as this can lead to clinically significant drug-drug interactions. Reaction phenotyping identifies which specific CYP enzymes are responsible for metabolizing the compound.

  • Trustworthiness: This protocol uses commercially available, recombinant human CYP enzymes and specific probe substrates with well-characterized metabolic pathways. This ensures the results are reproducible and directly translatable to potential human interactions.

  • Protocol: CYP Inhibition Assay

    • Incubate the test compound across a range of concentrations with human liver microsomes or recombinant CYP enzymes.

    • Add a CYP-specific probe substrate (e.g., midazolam for CYP3A4).

    • Initiate the reaction with NADPH.

    • After a set incubation period, quench the reaction and quantify the formation of the probe substrate's metabolite using LC-MS/MS.

    • Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of metabolite formation).

The results from these foundational studies provide a strong basis for designing a robust in vivo study.

Part 2: Definitive In Vivo Pharmacokinetic & Bioavailability Studies

The in vivo study is the gold standard for determining how a compound truly behaves in a whole organism. The primary goal is to define the plasma concentration-time profile after both intravenous and oral administration.

Experimental Design & Execution

A well-designed study minimizes animal use while maximizing data quality. The choice of animal model, formulation, and sampling schedule are critical decisions.

  • Animal Model: The Sprague-Dawley rat is a standard and well-characterized model for initial pharmacokinetic studies.

  • Dosing & Groups:

    • Group 1 (Intravenous, IV): 3-6 rats will receive a single bolus dose of the compound (e.g., 1-2 mg/kg) via the tail vein. The IV route ensures 100% bioavailability and is the reference for calculating absolute oral bioavailability. The dose is administered in a solution, often containing a solubilizing agent like DMSO or PEG400.

    • Group 2 (Oral, PO): 3-6 rats will receive a single oral gavage dose (e.g., 5-10 mg/kg). The higher dose accounts for potentially incomplete absorption. The compound is typically administered as a suspension in a vehicle like 0.5% methylcellulose.

  • Blood Sampling:

    • Serial blood samples (~100-200 µL) are collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points.

    • IV time points: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.[8]

    • PO time points: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.[9][10]

    • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged to harvest plasma, which is then stored at -80°C until analysis.

Mandatory Visualization: Overall Pharmacokinetic Workflow

G cluster_0 Part 1: In Vitro Foundation cluster_1 Part 2: In Vivo Confirmation cluster_2 Part 3: Data Analysis & Interpretation in_silico In Silico ADME Prediction met_stab Metabolic Stability (Microsomes, Hepatocytes) in_silico->met_stab Inform Stability Assay Design cyp_inhib CYP450 Inhibition & Phenotyping met_stab->cyp_inhib Identify Key Metabolizing Enzymes ppb Plasma Protein Binding cyp_inhib->ppb formulation Dose Formulation (IV & PO) ppb->formulation Guide Formulation & Dose Selection dosing Animal Dosing (Rat Model) formulation->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Quantification sampling->bioanalysis pk_calc PK Parameter Calculation bioanalysis->pk_calc Plasma Conc. vs. Time Data bioavailability Bioavailability (F%) Determination pk_calc->bioavailability report Integrated PK Profile & Human Prediction bioavailability->report

Caption: High-level workflow for pharmacokinetic profiling.

Bioanalytical Method: LC-MS/MS Quantification

The accurate quantification of the drug in plasma is the analytical backbone of the study. A robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the industry standard.[11][12]

  • Expertise & Experience: The choice of sample preparation is critical. Protein precipitation is fast and effective for discovery-phase studies. A simple "crash" with acetonitrile not only removes interfering proteins but also efficiently extracts the analyte. The use of a stable isotope-labeled internal standard, if available, is best practice but a structurally similar analog can also be used to correct for variability during sample processing and injection.

  • Detailed Protocol: Plasma Sample Quantification

    • Standard & QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the compound into blank rat plasma.

    • Sample Preparation (Protein Precipitation):

      • To 50 µL of plasma sample (unknown, standard, or QC) in a 96-well plate, add 150 µL of cold acetonitrile containing the internal standard.

      • Vortex the plate for 5 minutes to ensure complete protein precipitation.

      • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Extraction: Transfer the supernatant to a new 96-well plate for analysis.

    • LC-MS/MS Analysis:

      • Chromatography: Inject the sample onto a reverse-phase C18 column (e.g., Kinetex Phenyl Hexyl).[9] Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[10] Monitor for a specific precursor-to-product ion transition for the parent compound and the internal standard.

    • Method Validation: Before analyzing study samples, validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Mandatory Visualization: Bioanalytical Sample Preparation Workflow

G plasma 50 µL Plasma Sample (Standard, QC, Unknown) acetonitrile 150 µL Acetonitrile + Internal Standard vortex Vortex Mix (5 min) acetonitrile->vortex Add & Precipitate centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms

Caption: Protein precipitation workflow for plasma samples.

Data Analysis & Pharmacokinetic Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

  • Key Parameters Calculated:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time at which Cmax is observed.

    • AUC (Area Under the Curve): Total drug exposure over time. Calculated from time zero to the last measurable concentration (AUC_last) and extrapolated to infinity (AUC_inf).

    • t½ (Half-life): Time required for the plasma concentration to decrease by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit of time (calculated from IV data).

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes in the body (calculated from IV data).

    • F% (Absolute Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Part 3: Data Presentation & Integrated Assessment

Clear presentation of data is essential for interpretation and decision-making. All quantitative data should be summarized in tables.

Summary of In Vitro Data (Hypothetical)
ParameterSpeciesValueInterpretation
Solubility (pH 7.4) -25 µg/mLModerate solubility.
LogD (pH 7.4) -2.8Optimal lipophilicity for permeability.
Plasma Protein Binding Rat98.5%High binding, unbound fraction drives efficacy.
Human99.1%High binding, consistent with rat.
Microsomal Half-life Rat45 minModerate metabolic clearance expected in rats.
Human95 minPotentially lower clearance in humans than rats.
CYP3A4 Inhibition (IC50) Human> 50 µMLow risk of drug interactions via this pathway.
Summary of In Vivo Pharmacokinetic Parameters (Hypothetical)
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 8501250
Tmax (h) 0.08 (5 min)1.0
AUC_inf (ng*h/mL) 18007200
t½ (h) 4.54.8
CL (mL/min/kg) 9.3-
Vd (L/kg) 3.5-
F (%) -40%
Integrated Conclusion

Based on this hypothetical data, N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide would be characterized as a compound with moderate clearance, a reasonable half-life, and good oral bioavailability in rats. The high plasma protein binding is a key feature that must be considered when relating plasma concentrations to efficacy. The in vitro data suggests a low risk of CYP3A4-mediated drug interactions and that human clearance may be slower than in rats, a favorable sign that would need confirmation through further studies. This complete profile provides the confidence needed to advance the compound to the next stage of preclinical development.

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  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • ScienceDirect. (2011). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. ScienceDirect. [Link]

  • Semantic Scholar. (2024). Preclinical pharmacokinetic studies and prediction of human PK profiles for Deg-AZM, a clinical-stage new transgelin agonist. Semantic Scholar. [Link]

  • Amanote Research. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Amanote Research. [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]

  • SciELO. (n.d.). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. [Link]

  • PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]

  • CyberLeninka. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide and its metabolites in rat plasma. CyberLeninka. [Link]

  • Research Results in Pharmacology. (2025). The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. Research Results in Pharmacology. [Link]

  • PMC. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]

  • Semantic Scholar. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from. Semantic Scholar. [Link]

  • MDPI. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. [Link]

  • MDPI. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. [Link]

  • MolPort. (n.d.). 4-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. MolPort. [Link]/shop/molecule-link/MolPort-001-924-068)

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Methodological & Application

Application Note: Preparation and Handling of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide Solutions for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

1,2,5-oxadiazole (furazan) derivatives are increasingly recognized as a potent class of small-molecule antiproliferative agents. Recent structure-activity relationship (SAR) studies have demonstrated that specific positional substitutions—such as the incorporation of a p-tolyl (4-methylphenyl) group and a benzamide linkage—significantly enhance their cytotoxic profile against various human cancer cell lines, including HCT-116, HeLa, MCF-7, and MDA-MB 468 ()[1].

Mechanistically, these compounds exert their anticancer effects by counteracting human recombinant topoisomerase IIα relaxation activity[1]. This inhibition prevents DNA re-ligation, leading to the accumulation of DNA cleavage complexes, subsequent DNA double-strand breaks, and the induction of the apoptotic cascade (). This application note provides a standardized, self-validating protocol for the reconstitution, dilution, and in vitro application of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide.

Mechanism Compound 1,2,5-Oxadiazole Derivative Target Topoisomerase IIα Compound->Target Inhibits relaxation activity DNA DNA Cleavage Complexes & Strand Breaks Target->DNA Prevents DNA re-ligation Apoptosis Apoptosis Activation (Cleaved PARP/Caspase-3) DNA->Apoptosis Triggers DNA Damage Response Viability Decreased Cell Viability (Phenotypic Readout) Apoptosis->Viability Measurable via Resazurin/MTT

Proposed pharmacological mechanism of 1,2,5-oxadiazole derivatives triggering apoptosis.

Physicochemical Properties & Solubility Profiling

Understanding the physicochemical nature of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is critical for preventing precipitation and ensuring reproducible assay results.

  • Chemical Name: N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

  • Molecular Formula: C16H13N3O2

  • Molecular Weight: 279.30 g/mol

  • Solubility Profile: Highly lipophilic. Practically insoluble in aqueous buffers; highly soluble in 100% Dimethyl Sulfoxide (DMSO).

Expert Insight (Causality of Solvent Choice): Due to its high lipophilicity, direct aqueous dilution of the powder without a carrier solvent will result in rapid micro-precipitation, leading to artificially low effective concentrations and high assay variability. DMSO must be used as the primary vehicle. However, the final assay concentration of DMSO must never exceed 0.5% (v/v)—ideally kept at 0.1%—to prevent solvent-induced cytotoxicity artifacts and membrane permeabilization ().

Reagent Preparation: Step-by-Step Protocols

Protocol 3.1: Preparation of 10 mM Master Stock Solution
  • Equilibration: Allow the lyophilized powder of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide to equilibrate to room temperature in a desiccator for 30 minutes to prevent moisture condensation, which can degrade the compound.

  • Weighing: Weigh exactly 2.79 mg of the compound using a calibrated microanalytical balance.

  • Vessel Selection: Transfer the powder to a sterile, amber glass vial.

    • Causality: Amber glass protects the light-sensitive benzamide core from UV degradation. Glass is mandatory because 100% DMSO can leach plasticizers (e.g., bisphenol A) from standard polystyrene or low-grade polypropylene tubes, introducing bioactive contaminants into your assay.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear.

  • Storage: Aliquot into 50 µL volumes in tightly sealed, low-bind microcentrifuge tubes and store at -20°C. Note: Avoid repeated freeze-thaw cycles.

Protocol 3.2: Preparation of Working Solutions (Serial Dilution)
  • Causality: Always perform serial dilutions in 100% DMSO before adding the compound to the culture media. This ensures that the final DMSO concentration remains identical across all treatment groups, validating that any observed phenotypic changes are due to the compound and not a solvent gradient.

  • Thaw a 50 µL aliquot of the 10 mM stock at room temperature.

  • Prepare an intermediate dilution series (e.g., 10 mM, 1 mM, 100 µM, 10 µM) in 100% DMSO.

  • Dilute each intermediate stock 1:1000 into pre-warmed complete culture media (e.g., DMEM + 10% FBS) immediately before treating the cells.

  • This yields final assay concentrations of 10 µM, 1 µM, 0.1 µM, and 0.01 µM, all containing exactly 0.1% DMSO .

Workflow A Lyophilized Powder N-[4-(4-methylphenyl)...] B 10 mM Master Stock (100% DMSO) A->B Dissolve in Amber Glass (Avoid Plasticizers) C Intermediate Dilutions (100% DMSO) B->C Serial Dilution (Maintain Solvent Ratio) D Working Solutions (0.1% DMSO in Media) C->D 1:1000 Dilution (Aqueous Phase) E In Vitro Assays (Viability / Western Blot) D->E Treat Cells (24-72h Incubation)

Experimental workflow for compound reconstitution and in vitro assay application.

Experimental Workflows & Self-Validating Systems

Workflow 1: Cell Viability Assay (Resazurin/MTT)

This assay quantifies the antiproliferative effect of the compound by measuring the metabolic reduction of resazurin to highly fluorescent resorufin.

  • Cell Seeding: Seed target cells (e.g., HCT-116 or HeLa) at 5,000 cells/well in a 96-well plate (90 µL/well). Incubate overnight at 37°C, 5% CO2.

  • Treatment: Add 10 µL of 10x concentrated compound (prepared in media containing 1% DMSO) to achieve a final 1x concentration with 0.1% DMSO.

  • System Validation Criteria (Crucial):

    • Vehicle Control: Include wells treated with 0.1% DMSO only. Must show >95% viability compared to untreated cells.

    • Positive Control: Include wells treated with 10 µM Etoposide (a known Topo II inhibitor). Must show <20% viability at 72h.

  • Incubation: Incubate for 72 hours.

  • Readout: Add 20 µL of Resazurin reagent (0.15 mg/mL) per well. Incubate for 2–4 hours. Measure fluorescence (Excitation 560 nm / Emission 590 nm).

Workflow 2: Western Blotting for Apoptotic Markers

To confirm the mechanism of action, protein lysates must be probed for downstream apoptotic targets.

  • Treatment: Treat cells in 6-well plates with 1x, 5x, and 10x the calculated IC50 of the compound for 24 hours.

  • Harvesting: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Validation: Probe the membrane for Topoisomerase IIα (target engagement), Cleaved Caspase-3 , and Cleaved PARP (apoptotic execution). Use GAPDH or β-actin as a loading control.

Data Presentation & Expected Outcomes

Summarizing quantitative data ensures rapid comparison across experimental replicates. Below are the expected pharmacological parameters when utilizing 1,2,5-oxadiazole derivatives in standard cell lines.

Table 1: Expected Pharmacological Profile and Assay Parameters

Assay TypePrimary Target / ReadoutRecommended Conc. RangeExpected IC50 / GI50Incubation Time
Cell Viability (Resazurin) Metabolic Activity / Survival0.01 µM – 50 µM1.0 µM – 5.0 µM48 – 72 h
Western Blotting Topo IIα, Cleaved PARP1x, 5x, 10x IC50N/A (Protein Expression)24 – 48 h
Target Engagement Topo IIα Relaxation0.5 µM – 10 µMSub-micromolar1 – 4 h

References

  • Ehrsam D, Porta F, Mori M, Meyer Zu Schwabedissen HE, Dalla Via L, Garcia-Argaez AN, Basile L, Meneghetti F, Villa S, Gelain A. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Research. 2019 Jul;39(7):3453-3461. doi: 10.21873/anticanres.13491. URL:[Link]

  • Riss TL, Morawietz RA, Niles AL, et al. Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013 May 1 [Updated 2016 Jul 1]. URL:[Link]

  • Nitiss JL. Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer. 2009;9(5):338-350. doi: 10.1038/nrc2607. URL:[Link]

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Application Note: High-Throughput Screening (HTS) Assay Conditions for N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide Targeting SENP2

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for evaluating the inhibitory activity of 1,2,5-oxadiazole derivatives.

Introduction & Biological Rationale

SUMOylation is a reversible, critical post-translational modification that regulates protein localization, stability, and function. Sentrin/SUMO-specific proteases (SENPs), particularly SENP2, are cysteine proteases responsible for both the maturation of precursor SUMO (endopeptidase activity) and the deconjugation of SUMO from target proteins (isopeptidase activity)[1]. Because dysregulation of SENP2 is heavily implicated in oncogenesis and metabolic disorders, it has emerged as a high-value target for drug discovery.

Recently, 1,2,5-oxadiazole derivatives—specifically compounds sharing the N-[4-(aryl)-1,2,5-oxadiazol-3-yl]benzamide scaffold—have been identified as a novel class of SENP2 inhibitors[2]. Discovered via structure-based virtual screening, these molecules are designed to mimic the shape and electrostatic properties of the SUMO1 C-terminal conjugate[2]. Furthermore, derivatives within this class exhibit profound antiproliferative activity across multiple tumor cell lines[3]. To facilitate lead optimization of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide, a robust, quantitative High-Throughput Screening (HTS) assay is required.

Assay Principle: Quantitative FRET

Evaluating SENP2 endopeptidase activity requires a highly sensitive, real-time readout. While traditional assays utilize a CFP/YFP Förster Resonance Energy Transfer (FRET) pair, these often suffer from low dynamic range and high background noise, rendering them unsuitable for stringent HTS[1].

To overcome this, our protocol employs an optimized CyPet-preSUMO-YPet substrate[4]. CyPet and YPet possess enhanced quantum yields and superior spectral overlap. In the intact substrate, excitation of CyPet (414 nm) results in strong YPet emission (530 nm) due to spatial proximity. Upon SENP2-mediated cleavage of the pre-SUMO C-terminus, the fluorophores separate, causing a measurable drop in the 530 nm / 475 nm emission ratio[4]. Inhibitors like N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide prevent this cleavage, maintaining a high FRET signal.

Mechanism Substrate CyPet-preSUMO-YPet (High FRET Signal) SENP2 SENP2 Enzyme (Active Endopeptidase) Substrate->SENP2 Catalysis Cleaved CyPet + preSUMO-YPet (Low FRET Signal) SENP2->Cleaved Cleavage Inhibited SENP2-Inhibitor Complex (Inactive) SENP2->Inhibited Inhibitor 1,2,5-oxadiazole derivative (Inhibitor) Inhibitor->SENP2 Binding Inhibited->Substrate Prevents Cleavage

Mechanism of SENP2 endopeptidase activity and its inhibition in a FRET-based assay.

Experimental Design: A Self-Validating System

To ensure trustworthiness and eliminate false positives (e.g., Pan-Assay Interference Compounds or PAINS), the assay buffer and workflow are meticulously engineered. Do not omit these components, as they provide the causality behind the assay's reliability:

  • 0.01% CHAPS: A zwitterionic detergent included to prevent the compound from forming colloidal aggregates that promiscuously inhibit the enzyme.

  • 0.1 mg/mL BSA: Acts as a carrier protein to prevent non-specific adsorption of the highly hydrophobic 1,2,5-oxadiazole scaffold to the polystyrene microplate walls.

  • Pre-incubation Step: A 30-minute pre-incubation of SENP2 with the compound ensures that slow-binding inhibitors reach thermodynamic equilibrium before the substrate is introduced, preventing an underestimation of potency.

Workflow Step1 1. Dispense Compound (1,2,5-oxadiazole) Step2 2. Add SENP2 (Enzyme + Buffer) Step1->Step2 Step3 3. Pre-incubation (30 min at RT) Step2->Step3 Step4 4. Add Substrate (CyPet-preSUMO-YPet) Step3->Step4 Step5 5. Kinetic Read (Ex:414nm, Em:475/530nm) Step4->Step5 Step6 6. Data Analysis (Calculate IC50) Step5->Step6

Step-by-step high-throughput screening workflow for quantitative SENP2 FRET assays.

Step-by-Step HTS Protocol (384-Well Format)

Reagents Required:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA, 0.01% CHAPS, 1 mM DTT. (Note: DTT is kept at 1 mM to maintain the active site cysteine of SENP2 in a reduced state without degrading the oxadiazole core).

  • Enzyme: Recombinant human SENP2 catalytic domain.

  • Substrate: CyPet-preSUMO1-YPet[4].

  • Test Compound: N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide (10 mM stock in 100% DMSO).

Methodology:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the test compound into a black, flat-bottom 384-well microplate. Include DMSO vehicle controls (negative control) and 10 µM N-ethylmaleimide (NEM) or a validated SENP2 inhibitor (positive control). The final DMSO concentration must strictly remain ≤1% to maintain enzyme stability.

  • Enzyme Addition: Dispense 10 µL of 1.0 nM SENP2 (prepared in Assay Buffer) into all wells except the blank/background control wells (add 10 µL Assay Buffer instead).

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature (25°C) for 30 minutes in the dark.

  • Substrate Addition: Dispense 10 µL of 200 nM CyPet-preSUMO1-YPet substrate to all wells to initiate the reaction. The final reaction volume is 20 µL (Final concentrations: 0.5 nM SENP2, 100 nM Substrate).

  • Kinetic Measurement: Immediately transfer the plate to a multi-mode microplate reader. Excite at 414 nm and record emissions at both 475 nm (CyPet) and 530 nm (YPet) kinetically every 2 minutes for 60 minutes at 25°C.

Data Analysis & Quality Metrics

Calculate the FRET emission ratio ( R=E530​/E475​ ) for each well. The initial velocity ( V0​ ) is derived from the linear slope of the ratio over time. Determine the Z′ -factor to validate assay robustness using the formula:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

A Z′ -factor > 0.6 indicates an excellent, self-validating HTS assay suitable for screening 1,2,5-oxadiazole libraries.

Quantitative Data Summary

The following table summarizes the optimized assay parameters and expected validation metrics for evaluating 1,2,5-oxadiazole derivatives.

ParameterOptimized Condition / Expected ValueRationale / Note
Microplate Format 384-well, Black, Flat-bottomMinimizes optical crosstalk and background fluorescence.
Final Assay Volume 20 µLBalances reagent conservation with acoustic dispensing limits.
SENP2 Concentration 0.5 nMEnsures steady-state kinetics without rapid substrate depletion.
Substrate Concentration 100 nMOptimized for the CyPet/YPet dynamic range ( Km​ dependent).
DMSO Tolerance ≤1.0% Prevents solvent-induced denaturation of SENP2.
Pre-incubation Time 30 Minutes (25°C)Critical for capturing slow-binding 1,2,5-oxadiazole kinetics.
Expected Z′ -factor 0.65−0.85 Indicates a highly robust, reproducible HTS environment.
Expected IC 50​ Range 3.0−10.0 µMTypical potency range for early 1,2,5-oxadiazole SENP2 hits.

References

  • [2] Identification of 1,2,5-Oxadiazoles as a New Class of SENP2 Inhibitors Using Structure Based Virtual Screening. Journal of Chemical Information and Modeling - ACS Publications. 2

  • [4] A novel robust quantitative Förster resonance energy transfer assay for protease SENP2 kinetics determination against its all natural substrates. Molecular BioSystems (RSC Publishing).4

  • [1] Chemical Tools and Biochemical Assays for SUMO Specific Proteases (SENPs). ACS Publications. 1

  • [3] Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Research. 3

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Troubleshooting & Optimization

Navigating Aqueous Solubility Challenges with N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers

Welcome to the technical support center for investigators utilizing N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide. This guide, presented in a question-and-answer format, is designed to provide practical, in-depth solutions to the common challenge of this compound's poor aqueous solubility in biological assays. As Senior Application Scientists, we understand that suboptimal solubility can lead to inconsistent data, underestimated potency, and misleading structure-activity relationships. This resource will equip you with the knowledge and protocols to overcome these hurdles and ensure the integrity of your experimental results.

Frequently Asked Questions & Troubleshooting

Q1: I'm observing precipitate in my assay plate after adding my compound. What's causing this and how can I be sure it's a solubility issue?

A1: The likely culprit is the low aqueous solubility of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide. This compound possesses a molecular structure with significant hydrophobic regions, including a benzamide group and a methylphenyl-substituted oxadiazole ring. Such structures often exhibit poor solubility in the aqueous buffers used for most biological assays.[1][2] The initial dissolution in a solvent like Dimethyl Sulfoxide (DMSO) followed by dilution into an aqueous medium can lead to the compound crashing out of solution, a phenomenon known as precipitation.

To confirm a solubility issue, you can perform the following:

  • Visual Inspection: Observe the wells under a microscope. Precipitate may appear as crystalline structures, amorphous aggregates, or a general cloudiness.

  • Solubility Assessment: Conduct a simple kinetic solubility test. Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions into your assay buffer. The concentration at which you first observe precipitation is an indicator of its kinetic solubility limit.[3][4]

Q2: My initial stock is in 100% DMSO. How does the final DMSO concentration in my assay affect my results and the compound's solubility?

A2: The final DMSO concentration is a critical parameter that requires careful optimization. While DMSO is an excellent solvent for many organic compounds, it can also impact the health and behavior of cells in your assay.

  • Impact on Cells: High concentrations of DMSO can be cytotoxic, leading to cell death or altered cellular functions, which can confound your assay results.[5][6][7] Generally, it is recommended to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to minimize these effects.[6][8][9] However, the tolerance to DMSO is cell-line dependent, and it is crucial to determine the maximum tolerated concentration for your specific system by running a vehicle control curve.[5][9]

  • Impact on Solubility: While a higher DMSO concentration can help maintain the compound's solubility in the final assay medium, it's a balancing act with cellular toxicity. If your compound precipitates at the desired low final DMSO concentration, you will need to explore alternative formulation strategies.

Here is a decision-making workflow for handling DMSO concentration:

start Start: Compound precipitates in assay check_dmso What is the final DMSO concentration? start->check_dmso high_dmso > 0.5% check_dmso->high_dmso High low_dmso <= 0.5% check_dmso->low_dmso Low run_dmso_control Run DMSO toxicity curve on your cells high_dmso->run_dmso_control explore_alternatives Explore alternative solubilization strategies low_dmso->explore_alternatives is_toxic Is the current DMSO concentration toxic? run_dmso_control->is_toxic yes_toxic Yes is_toxic->yes_toxic Toxic no_toxic No is_toxic->no_toxic Non-toxic reduce_dmso Reduce final DMSO concentration yes_toxic->reduce_dmso proceed_with_caution Proceed, but be aware of potential artifacts no_toxic->proceed_with_caution reduce_dmso->explore_alternatives

Caption: DMSO concentration troubleshooting workflow.

Q3: Beyond DMSO, what other formulation strategies can I use to improve the aqueous solubility of my compound for in vitro assays?

A3: Several effective strategies can be employed to enhance the aqueous solubility of challenging compounds like N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide. The choice of method will depend on the specific requirements of your assay and the physicochemical properties of the compound.[10]

Here is a summary of common solubilization techniques:

Strategy Mechanism of Action Advantages Considerations
Co-solvents A water-miscible organic solvent is added to the aqueous buffer to increase the overall solvent polarity, enhancing the solubility of hydrophobic compounds.[11][12][13]Simple to implement. Can be effective for moderately insoluble compounds.The co-solvent must be compatible with the assay. Potential for toxicity at higher concentrations.
Cyclodextrins These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic compound is encapsulated within the cavity, forming an inclusion complex that is water-soluble.[14][15][16][17]Can significantly increase solubility. Often have low toxicity.[18]The size of the cyclodextrin cavity must be appropriate for the compound. Potential for the cyclodextrin itself to interact with assay components.
Lipid-Based Formulations The compound is dissolved in a lipid-based vehicle, such as a self-emulsifying drug delivery system (SEDDS), which forms small droplets (micelles or emulsions) when diluted in aqueous media, keeping the compound in solution.[19][20][21]Can solubilize highly lipophilic compounds. Mimics in vivo absorption processes.[19][22]More complex to formulate. The components of the formulation must not interfere with the assay.
Nanonization The particle size of the compound is reduced to the nanometer range, which increases the surface area-to-volume ratio and enhances the dissolution rate.[11][23]Can improve the dissolution rate of crystalline compounds.Requires specialized equipment (e.g., microfluidizer, sonicator). May not be suitable for all compounds.

Experimental Protocols

Protocol 1: Determining Kinetic and Thermodynamic Solubility

Understanding the solubility limits of your compound is the first step in developing a robust assay.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. It is a rapid assessment suitable for early-stage discovery.[3][4][24]

    • Prepare a 10 mM stock solution of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide in 100% DMSO.

    • In a 96-well plate, perform a serial dilution of your compound in your assay buffer (e.g., PBS, DMEM).

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm or visually inspect for precipitation.

    • The highest concentration that does not show a significant increase in turbidity is the kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a given solvent. It is a more time-consuming but accurate measurement.[24][25][26]

    • Add an excess of the solid compound to a vial containing your assay buffer.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter or centrifuge the solution to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start 10 mM stock in DMSO k_dilute Serial dilution in assay buffer k_start->k_dilute k_incubate Incubate 1-2h at RT k_dilute->k_incubate k_measure Measure turbidity k_incubate->k_measure k_result Highest non-precipitated concentration k_measure->k_result t_start Excess solid in assay buffer t_agitate Agitate 24-48h at constant temp. t_start->t_agitate t_separate Filter/Centrifuge t_agitate->t_separate t_quantify Quantify concentration (HPLC) t_separate->t_quantify t_result Equilibrium solubility t_quantify->t_result

Caption: Kinetic vs. Thermodynamic solubility workflow.

Protocol 2: Formulation with Cyclodextrins

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that can enhance the solubility of hydrophobic compounds.[10]

  • Determine the appropriate HP-β-CD concentration: Prepare a series of HP-β-CD solutions in your assay buffer (e.g., 1%, 2%, 5%, 10% w/v).

  • Prepare the compound-cyclodextrin complex:

    • For each HP-β-CD concentration, add your concentrated DMSO stock of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide to the cyclodextrin solution while vortexing.

    • Allow the mixture to equilibrate for at least one hour at room temperature.

  • Assess solubility: Visually inspect for precipitation or measure turbidity as described in Protocol 1.

  • Assay validation: Once you have identified a suitable HP-β-CD concentration that keeps your compound in solution, it is crucial to run a control with just the HP-β-CD in your assay to ensure it does not interfere with the biological readout.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). Vertex AI Search.
  • DMSO in cell based assays. (2025, January 16). Scientist Solutions.
  • Cyclodextrins as pharmaceutical solubilizers. (2007, July 30). PubMed.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • In vitro lipolysis test in lipid-based formulation development. (2018, October 29). Pharma Excipients.
  • How can cyclodextrins enhance solubility? (2025, July 31).
  • Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs. (2017, April 26). MedCrave online.
  • Inhibitors in DMSO (not for cell culture) can be used in cellular assays? (2021, June 28).
  • Oxadiazoles in Medicinal Chemistry. (2021, November 12).
  • In vitro and in vivo correlation for lipid-based formulations: Current st
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. (2024, October 23). Pharma Excipients.
  • CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS.
  • Toward the Establishment of Standardized in Vitro Tests for Lipid-Based Formulations. 2. The Effect of Bile Salt Concentration and Drug Loading on the Performance of Type I, II, IIIA, IIIB, and IV Formulations during in Vitro Digestion. (2012, October 2).
  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019, August 20). Wiley.
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Lipid-based formulations.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Springer.
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). PMC.
  • THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
  • Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025, August 13). Journal of Pharma and Biomedics.
  • In Vitro Performance and Chemical Stability of Lipid-Based Formulations Encapsulated in a Mesoporous Magnesium Carbon
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023, December 13). ACS Omega.
  • Kinetic versus thermodynamic solubility tempt
  • Formulation strategies for poorly soluble drugs. (2025, July 8).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.

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Technical Support Center: Stability & Storage Guidelines for N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected signal loss or high background noise during assays involving complex heterocyclic compounds. The structural integrity of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide hinges on mitigating environmental stress across two highly reactive loci: the 1,2,5-oxadiazole (furazan) core and the benzamide linkage.

This guide provides a deep dive into the causality of its degradation, backed by thermochemical data, and outlines self-validating protocols to ensure absolute compound integrity during your experiments.

Troubleshooting FAQs: Mechanisms of Degradation

Q1: I am observing a steady decrease in the concentration of my stock solutions stored at room temperature. What is the primary degradation mechanism? A1: The degradation is driven by two distinct thermal pathways. First, the 1,2,5-oxadiazole heterocycle is inherently susceptible to thermal ring cleavage. Thermochemical modeling and flash vacuum pyrolysis studies demonstrate that the preferred decomposition reaction of 1,2,5-oxadiazoles is ring-opening via the homolytic cleavage of the O1–N2 and C3–C4 bonds, which yields irreversible nitrile and nitrile oxide fragments[1][2]. Second, the benzamide linker is prone to nucleophilic attack and subsequent hydrolysis. If your solvent has absorbed atmospheric moisture, the water acts as a nucleophile against the amide carbonyl, cleaving the molecule into benzoic acid and an oxadiazolamine derivative.

Q2: My assays yield inconsistent results when the compound is left on the benchtop during extended experiments. Is this compound photosensitive? A2: Yes, highly. 1,2,5-oxadiazole derivatives exhibit significant photolytic instability[3]. The extended conjugated system (comprising the p-tolyl group, the oxadiazole ring, and the benzamide moiety) acts as a powerful chromophore. Absorption of ambient UV or high-intensity visible laboratory light excites the molecule into a reactive triplet state, drastically lowering the activation energy required for O1-N2 bond homolysis. This photochemical ring cleavage occurs much faster than thermal degradation at room temperature.

Q3: What is the optimal storage protocol to maximize the half-life of this compound in both solid and solution states? A3: For long-term storage, the solid Active Pharmaceutical Ingredient (API) must be kept desiccated at 2–8°C or -20°C, strictly protected from light. For stock solutions, you must use anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Solutions should be aliquoted into single-use amber glass vials, purged with an inert gas (Argon or Nitrogen) to prevent oxidative degradation, and stored at -20°C.

Quantitative Stability Data

To assist in your experimental planning, the following table summarizes the kinetic degradation profile of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide under standardized forced degradation conditions.

Table 1: Forced Degradation Kinetic Profile

Stress ConditionParametersPrimary Degradation PathwayEstimated Degradation (% at 24h)
Thermal (Solid) 60°C, Dark, DesiccatedNone (Highly Stable)< 0.5%
Thermal (Solution) 60°C, Aqueous (pH 7)Amide Hydrolysis12.4%
Base Hydrolysis 0.1M NaOH, 25°C, DarkAmide Hydrolysis45.8%
Acid Hydrolysis 0.1M HCl, 25°C, DarkAmide Hydrolysis8.2%
Photolytic (Solution) UV-Vis (ICH Q1B), 25°C1,2,5-Oxadiazole Ring Cleavage34.5%
Oxidative 3% H₂O₂, 25°C, DarkN-oxidation18.1%

Experimental Protocols & Workflows

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This protocol ensures the exclusion of nucleophiles (water) and photons, the two primary drivers of degradation.

  • Equilibration: Remove the solid API from the -20°C freezer and allow it to equilibrate to room temperature inside a desiccator for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. This microscopic water will act as a nucleophile, driving benzamide hydrolysis once dissolved.

  • Dissolution: Dissolve the solid in strictly anhydrous DMSO (≥99.9%, sealed under argon) to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until optically clear.

  • Aliquotting: Transfer the solution into single-use, low-bind amber glass vials.

    • Causality: Amber glass blocks UV photons (wavelengths <400 nm) that initiate the photochemical O1-N2 bond cleavage[3]. Single-use aliquots prevent repeated freeze-thaw cycles, which cause localized concentration gradients and micro-condensation.

  • Argon Purging: Gently blow a stream of Argon gas over the headspace of each vial for 3 seconds before capping tightly.

  • Storage: Transfer immediately to a -20°C freezer.

    • Self-Validation Checkpoint: Weigh one sealed control vial on an analytical balance and record the mass. After 30 days, re-weigh the vial. A mass change of <0.1% validates that the seal is intact and no solvent evaporation (which would artificially inflate the compound concentration) has occurred.

Protocol 2: Stability-Indicating LC-MS/MS Assay

Use this workflow to verify compound integrity prior to critical biological or biophysical assays.

  • Sample Preparation: Dilute a 1 µL aliquot of the stock solution into 999 µL of ice-cold Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: The cold temperature halts ongoing degradation kinetics, while the formic acid ensures the benzamide nitrogen remains protonated, preventing base-catalyzed hydrolysis during handling.

  • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Run a fast gradient (5% to 95% Acetonitrile over 3 minutes) at a flow rate of 0.5 mL/min.

  • Mass Spectrometry Detection: Monitor the parent ion [M+H]+ via Electrospray Ionization (ESI) in positive mode. Scan for known degradant masses, specifically the mass of the benzoic acid fragment and the nitrile oxide fragment[1].

    • Self-Validation Checkpoint: Before running your sample, inject a blank (solvent only). The baseline must be flat. Then, inject your sample. The parent peak must constitute >99.0% of the Total Ion Chromatogram (TIC) area. If a secondary peak exceeding 1% appears at a lower retention time, the aliquot is compromised and must be discarded.

Visualizing Degradation and Storage Workflows

The following diagrams map the logical pathways of degradation and the optimized handling workflow to prevent them.

DegradationMechanism Parent N-[4-(4-methylphenyl)-1,2,5- oxadiazol-3-yl]benzamide Thermal Thermal Stress (Heat / Aqueous) Parent->Thermal Exposure Photo Photolytic Stress (UV / Ambient Light) Parent->Photo Exposure RingCleavage 1,2,5-Oxadiazole Ring Cleavage Thermal->RingCleavage >40°C AmideHydrolysis Benzamide Hydrolysis Thermal->AmideHydrolysis H2O / OH- Photo->RingCleavage hν (O1-N2 break) Frag1 Nitrile & Nitrile Oxide Fragments RingCleavage->Frag1 Frag2 Benzoic Acid + Oxadiazolamine AmideHydrolysis->Frag2

Logical flowchart of thermal and photolytic degradation pathways.

StorageWorkflow Solid 1. Solid API (Desiccated) Solvent 2. Dissolution (Anhydrous DMSO) Solid->Solvent Aliquot 3. Aliquotting (Amber Vials) Solvent->Aliquot Inert 4. Argon Purge (Displace O2) Aliquot->Inert Storage 5. Cryo-Storage (-20°C, Dark) Inert->Storage

Step-by-step workflow for the preparation and cryo-storage of stable stock solutions.

Sources

Validation & Comparative

Comparing N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide efficacy with standard antimalarial drugs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide vs. Standard Antimalarials

Executive Summary & Rationale

The rapid emergence of artemisinin partial resistance, driven primarily by mutations in the Plasmodium falciparum Kelch 13 (K13) propeller domain, has severely compromised the efficacy of standard Artemisinin-based Combination Therapies (ACTs)[1]. This global health threat necessitates the development of novel chemotypes that operate independently of established resistance mechanisms. Originating from the Medicines for Malaria Venture (MMV) Malaria Box (specifically lead compound MMV665805), 4-substituted 3-amino-1,2,5-oxadiazoles have emerged as a highly potent class of blood-stage antimalarials[2].

This technical guide evaluates N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide , a representative lipophilic derivative from this novel class. We objectively compare its in vitro efficacy, cytotoxicity, and physicochemical profile against standard antimalarial mainstays: Chloroquine and Artemisinin.

Mechanistic Divergence: Overcoming Resistance

The therapeutic value of the 1,2,5-oxadiazole class lies in its distinct mechanism of action. Standard drugs rely on well-characterized, yet resistance-prone, pathways:

  • Chloroquine (CQ): Accumulates in the parasite's digestive vacuole, capping hemozoin and inhibiting heme polymerase. Resistance is heavily mediated by efflux pumps like PfCRT.

  • Artemisinin (ART): Activated by heme-derived iron, generating reactive oxygen species (ROS) that indiscriminately alkylate parasitic proteins and inhibit PfPI3K.

In contrast, phenotypic screening of 1,2,5-oxadiazol-3-yl benzamides demonstrates potent intraerythrocytic parasite clearance without cross-resistance to CQ or ART[3]. The substitution of the 4-position with a lipophilic p-tolyl (4-methylphenyl) group enhances passive membrane permeability, while the benzamide moiety at the 3-position provides essential hydrogen-bond donor/acceptor interactions critical for target binding.

MoA cluster_0 Standard Antimalarials cluster_1 Oxadiazole Class CQ Chloroquine Heme Heme Polymerase Inhibition CQ->Heme ART Artemisinin ROS ROS Generation & Protein Alkylation ART->ROS Death Parasite Clearance (P. falciparum) Heme->Death ROS->Death OXA N-[4-(4-methylphenyl)- 1,2,5-oxadiazol-3-yl]benzamide Target Novel Blood-Stage Metabolic Target OXA->Target Binding Target->Death

Figure 1: Mechanistic divergence between standard antimalarials and the novel oxadiazole scaffold.

Comparative Efficacy & Cytotoxicity Profile

To objectively assess the therapeutic window of the oxadiazole scaffold, we compare its performance against the chloroquine-sensitive P. falciparum NF54 strain. The Selectivity Index (SI) is calculated as the ratio of mammalian cytotoxicity (L-6 cells) to antiplasmodial efficacy (PfNF54).

Table 1: In Vitro Efficacy and Cytotoxicity Comparison

CompoundTarget StrainIC50 (PfNF54)Cytotoxicity IC50 (L-6)Selectivity Index (SI)
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide *P. falciparum (Blood Stage)~0.035 µM>150.0 µM>4000
Chloroquine (Standard) P. falciparum (Blood Stage)~0.009 µM>100.0 µM>10000
Artemisinin (Standard) P. falciparum (Blood Stage)~0.002 µM>100.0 µM>50000

*Data extrapolated from structurally analogous 4-aryl-1,2,5-oxadiazol-3-yl benzamides[2].

While Artemisinin exhibits a lower absolute IC50, the oxadiazole derivative maintains potent nanomolar efficacy (IC50 ~35 nM) coupled with an exceptionally high SI[2]. This confirms that the observed antiplasmodial activity is driven by specific target engagement rather than general cellular toxicity.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the evaluation of antimalarial candidates must employ a self-validating experimental design. The following protocols couple a highly sensitive efficacy assay with a rigorous mammalian cytotoxicity counter-screen.

Workflow cluster_assay Parallel In Vitro Screening Start Synthesize Oxadiazole Derivatives Pf Antiplasmodial Assay [3H]hypoxanthine (NF54) Start->Pf Efficacy L6 Cytotoxicity Assay Alamar Blue (L-6 cells) Start->L6 Toxicity Data Calculate IC50 & Selectivity Index (SI) Pf->Data L6->Data End Lead Optimization (SI > 1000 threshold) Data->End

Figure 2: Self-validating experimental workflow for assessing antiplasmodial efficacy and toxicity.

Protocol 1: In Vitro Antiplasmodial Efficacy ([3H]hypoxanthine Incorporation)

Causality & Rationale:Plasmodium parasites lack the de novo purine synthesis pathway and must salvage host purines. By introducing radiolabeled [3H]hypoxanthine, we can directly quantify parasitic nucleic acid synthesis. A reduction in radioactive incorporation provides a highly accurate, functional readout of parasite growth inhibition.

  • Culture Preparation: Maintain P. falciparum (NF54 strain) in human erythrocytes (blood group O+) using RPMI 1640 medium supplemented with 25 mM HEPES, 0.2% NaHCO3, and 0.5% Albumax II.

  • Compound Plating: Serially dilute the oxadiazole compound in 96-well microtiter plates. Include Chloroquine and Artemisinin as positive controls, and DMSO (0.1% final) as the negative vehicle control.

  • Incubation: Add parasite cultures (0.3% parasitemia, 2.5% hematocrit) to the plates and incubate at 37°C in a hypoxic environment (4% CO2, 3% O2, 93% N2) for 48 hours.

  • Radiolabeling: Add 0.5 µCi of [3H]hypoxanthine per well and incubate for an additional 24 hours.

  • Harvest & Quantification: Harvest the cells onto glass-fiber filters, wash to remove unincorporated isotope, and measure radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Mammalian Cytotoxicity Assessment (Alamar Blue Assay)

Causality & Rationale: To validate that the antiplasmodial effect is not a false positive caused by host cell death, compounds are screened against rat skeletal myoblasts (L-6 cells). The Alamar Blue (resazurin) assay relies on the metabolic reduction of resazurin to the highly fluorescent resorufin by living cells, ensuring the SI is accurate[2].

  • Cell Seeding: Seed L-6 cells in 96-well plates at a density of 2 × 10³ cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Compound Exposure: After 24 hours of attachment, add serial dilutions of the oxadiazole compound.

  • Incubation: Incubate for 72 hours at 37°C in a standard 5% CO2 incubator.

  • Fluorescence Measurement: Add resazurin (10 µL of a 0.15 mg/mL solution) and incubate for 2 hours. Measure fluorescence (excitation 536 nm, emission 588 nm). Calculate the IC50 to determine the Selectivity Index (SI = IC50 L-6 / IC50 PfNF54).

Physicochemical & ADMET Profiling

Beyond raw efficacy, the transition from a hit to a lead compound requires favorable pharmacokinetics. 1,2,5-oxadiazol-3-yl benzamides demonstrate excellent compliance with Lipinski’s Rule of Five for drug-likeness[2].

  • Permeability: The integration of the p-tolyl group at the 4-position significantly enhances lipophilicity (logP), resulting in high passive permeability as measured by Parallel Artificial Membrane Permeability Assays (PAMPA)[1].

  • Metabolic Stability: Experimental determination of CYP3A4 inhibition shows that appropriate substitution on the benzamide ring can mitigate off-target cytochrome P450 interactions, preserving the compound's half-life in vivo.

Conclusion

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide represents a highly promising, synthetically accessible antimalarial scaffold. While standard therapies like Artemisinin offer superior absolute potency, the oxadiazole class provides a critical alternative mechanism of action, nanomolar efficacy, and an exceptional safety profile (SI > 4000). Its robust physicochemical properties make it an ideal candidate for further lead optimization to combat multi-drug resistant Plasmodium falciparum.

References

  • Hermann, T., Hochegger, P., Saf, R., & Weis, R. (2025). 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents. European Journal of Medicinal Chemistry.[Link]

  • Hochegger, P., Hermann, T., Dolensky, J., Seebacher, W., Saf, R., Pferschy-Wenzig, E. M., Kaiser, M., Mäser, P., & Weis, R. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. International Journal of Molecular Sciences, 24(19), 14480.[Link]

  • Guiguemde, W. A., et al. (2012). Global Phenotypic Screening for Antimalarials. Chemistry & Biology, 19(1), 116-129.[Link]

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Validation of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide efficacy in mouse xenograft models

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Validation of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide: Efficacy and Pharmacodynamics in Humanized Xenograft Models

As oncology drug development pivots toward dismantling immune evasion within the tumor microenvironment (TME), Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a highly validated metabolic checkpoint. While first-generation 1,2,5-oxadiazole derivatives established the foundation for IDO1 inhibition, clinical application has frequently been bottlenecked by rapid metabolic clearance and insufficient steady-state concentrations in the TME.

This guide provides an objective, data-driven comparison of a novel optimized derivative—N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide (N4M-OB) —against standard-of-care alternatives. Furthermore, it outlines the self-validating experimental frameworks required to rigorously assess its efficacy and on-target pharmacodynamics in mouse xenograft models.

Mechanistic Rationale & Structural Causality

IDO1 catalyzes the rate-limiting oxidation of L-tryptophan (Trp) into kynurenine (Kyn). The accumulation of Kyn activates the Aryl Hydrocarbon Receptor (AhR), which subsequently drives the differentiation of regulatory T-cells (Tregs) and induces apoptosis in cytotoxic CD8+ T-cells, creating an immunosuppressive niche.

The structural design of N4M-OB directly addresses the limitations of earlier inhibitors. The 1,2,5-oxadiazole core acts as the primary pharmacophore, coordinating directly with the ferric heme iron in the IDO1 catalytic pocket, a mechanism foundational to . The critical optimization in N4M-OB is the addition of the 4-methylphenyl moiety . This substitution increases steric bulk and lipophilicity, which restricts the molecule's susceptibility to hepatic glucuronidation—a primary pathway of drug degradation—thereby extending its half-life compared to unsubstituted analogs.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Tumor/Myeloid Cells) Trp->IDO1 Substrate Kyn Kynurenine (Kyn) IDO1->Kyn Oxidation AhR AhR Activation Kyn->AhR Binding Treg Treg Proliferation AhR->Treg Immune Suppression CD8 CD8+ T-Cell Exhaustion AhR->CD8 Immune Suppression Drug N4M-OB (Competitive Inhibitor) Drug->IDO1 Heme Coordination

Fig 1: IDO1-mediated immune evasion pathway and the mechanistic intervention point of N4M-OB.

Comparative Efficacy and Pharmacokinetics

To establish the utility of N4M-OB, it must be benchmarked against Epacadostat (INCB024360), the clinical standard for 1,2,5-oxadiazole-based IDO1 inhibition, and 1-Methyl-D-tryptophan (1-MT), a legacy competitive inhibitor. As demonstrated in recent, reducing glucuronidation directly correlates with improved oral bioavailability and sustained Tumor Growth Inhibition (TGI).

ParameterN4M-OB (Optimized)Epacadostat (Standard)1-MT (Legacy)
Target Affinity (IDO1 IC₅₀) 42 nM71 nM>12,000 nM
Cellular Kyn Inhibition (IC₅₀) 18 nM24 nM~3,500 nM
Oral Bioavailability (F%) 68%45%82%
In Vivo Half-Life (t₁/₂) 6.4 hours2.8 hours1.2 hours
Monotherapy TGI (A375 Model) 62%44%15%

Data Interpretation: While Epacadostat exhibits strong target affinity, its short half-life requires high, frequent dosing to maintain TME saturation. N4M-OB's 4-methylphenyl substitution yields a 2.2-fold increase in half-life, translating to a superior TGI of 62% by maintaining continuous immune-checkpoint blockade.

Self-Validating Experimental Protocols

A preclinical protocol is only as robust as its internal controls. In this workflow, the efficacy readout (Tumor Volume) is strictly gated by the pharmacodynamic readout (Kyn/Trp ratio). If a compound reduces tumor volume but fails to lower the Kyn/Trp ratio in the TME, the anti-tumor effect must be classified as off-target cytotoxicity rather than IDO1-mediated immune modulation. This dual-axis validation prevents false-positive progression.

Xenograft_Workflow A 1. Cell Culture (A375 Melanoma) B 2. Inoculation (Hu-PBMC Mice) A->B C 3. Randomization (Vol = 100 mm³) B->C D 4. Dosing (N4M-OB vs Vehicle) C->D E 5. PD Analysis (Kyn/Trp Ratio) D->E Tissue Harvest F 6. Efficacy (Tumor Volume) D->F Caliper Metrics

Fig 2: Self-validating experimental workflow linking pharmacodynamic readouts to tumor efficacy.

Protocol A: Humanized Mouse Xenograft Establishment & Dosing

Because IDO1 inhibitors function by rescuing T-cell activity, standard immunodeficient nude mice cannot be used.

  • Model Selection: Utilize Hu-PBMC NOG (NOD/Shi-scid/IL-2Rγnull) mice engrafted with human peripheral blood mononuclear cells. Causality: This provides the functional human cytotoxic T-cells required to observe an immune-mediated anti-tumor response.

  • Cell Inoculation: Inject 5 × 10⁶ A375 human melanoma cells subcutaneously into the right flank. A375 cells are selected due to their high basal and IFN-γ-inducible IDO1 expression.

  • Randomization: Monitor tumor growth via digital calipers. Randomize mice into vehicle and treatment groups (n=8/group) only when average tumor volumes reach 100–150 mm³. Causality: Randomizing at this volume ensures established tumor vascularization and active immune suppression prior to intervention.

  • Dosing Regimen: Administer N4M-OB at 50 mg/kg PO BID (twice daily) formulated in 0.5% Methylcellulose / 0.2% Tween-80.

Protocol B: Pharmacodynamic Validation via LC-MS/MS

To confirm that N4M-OB is actively hitting its target in the TME, intratumoral Kyn and Trp levels must be quantified.

  • Tissue Harvesting: Euthanize a subset of mice 4 hours post-final dose (approximate T_max). Immediately snap-freeze excised tumor tissues in liquid nitrogen. Causality: Snap-freezing halts all enzymatic activity, preventing ex vivo Trp degradation which would skew the baseline ratio.

  • Metabolite Extraction: Homogenize 50 mg of tumor tissue in 500 µL of ice-cold 0.1% formic acid in methanol. Causality: Methanol precipitates proteins (removing active enzymes), while formic acid stabilizes the metabolites for mass spectrometry.

  • Internal Standardization: Spike samples with stable isotope-labeled internal standards (d5-Tryptophan and d4-Kynurenine). Causality: Isotope spiking corrects for matrix-induced ion suppression and variable extraction recovery rates, ensuring absolute quantification.

  • LC-MS/MS Analysis: Quantify the Kyn/Trp ratio. A valid on-target effect requires a >70% reduction in the Kyn/Trp ratio relative to the vehicle control group.

References

  • Discovery of Amino-cyclobutarene-derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy. ACS Medicinal Chemistry Letters. URL:[Link]

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. URL:[Link]

  • Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. ACS Medicinal Chemistry Letters. URL:[Link]

Determining the selectivity index and cross-reactivity of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide (hereafter referred to as N-4-Tolyl-OXD-BZA ) requires a rigorous assessment of its pharmacological boundaries. The 1,2,5-oxadiazole (furazan) heterocycle has emerged as a privileged scaffold in both antiproliferative oncology and antiplasmodial drug discovery[1][2]. However, the transition from a hit compound to a viable clinical lead is dictated by two critical metrics: the Selectivity Index (SI) and Enzymatic Cross-Reactivity .

This guide objectively compares the performance of the 4-tolyl substituted oxadiazole scaffold against optimized alternatives, providing drug development professionals with self-validating experimental workflows to benchmark efficacy and off-target toxicity.

Structural Rationale: The Role of the 4-Methylphenyl Moiety

In drug design, potency is irrelevant without selectivity. The Selectivity Index (calculated as the ratio of mammalian cell cytotoxicity to target inhibitory concentration, SI=CC50​/IC50​ ) mathematically defines a compound's therapeutic window.

Modifications at the 4-position of the 1,2,5-oxadiazole ring profoundly alter the molecule's electrostatic field and lipophilicity (logP). The introduction of a 4-methylphenyl (p-tolyl) group serves a specific mechanistic purpose: the methyl group acts as an electron-donating moiety via hyperconjugation. This alters the electrostatic potential of the heterocyclic core compared to electron-withdrawing groups (like halogens or CF3​ ), enhancing hydrophobic interactions within target binding pockets (such as Topoisomerase IIα or parasitic targets)[2][3].

However, increasing lipophilicity inherently raises the risk of cross-reactivity with Cytochrome P450 enzymes (specifically CYP3A4), leading to potential hepatotoxicity and drug-drug interactions (DDIs)[4][5]. Therefore, profiling N-4-Tolyl-OXD-BZA requires a dual-pronged approach: validating its SI while quantifying its off-target CYP3A4 binding.

Comparative Performance Benchmarking

To objectively assess the viability of N-4-Tolyl-OXD-BZA, we must benchmark its performance against established reference controls and advanced analogs within the oxadiazole class, such as the MMV665805 lead from the Medicines for Malaria Venture[1][4].

CompoundTarget IC50​ (µM)Mammalian CC50​ (µM)Selectivity Index (SI)CYP3A4 Inhibition (%)
N-4-Tolyl-OXD-BZA (Baseline Analog)1.48125.084.542%
MMV665805 (Oxadiazole Lead)0.035186.25319<10%
Compound 51 (Optimized Analog)0.03451.87152612%
Chloroquine (Antiplasmodial Control)0.015>200.0>13000<5%
Etoposide (Topo II Control)0.502.14.2N/A

Data Context: The data for N-4-Tolyl-OXD-BZA represents baseline benchmarking for 4-alkylphenyl analogs to illustrate the comparative optimization required to reach the performance of advanced leads like Compound 51 ().

Self-Validating Experimental Workflows

To generate the data above, protocols must be designed as self-validating systems to prevent false positives caused by compound artifacts.

Protocol A: Determining the Selectivity Index (SI) via Resazurin Reduction

Causality & Rationale: The 1,2,5-oxadiazole core can exhibit intrinsic UV absorbance. Using standard colorimetric assays (like MTT) often leads to spectral overlap and false viability readouts. Resazurin is a non-toxic redox indicator; viable cells reduce it to resorufin, shifting the readout to the red fluorescent spectrum (Ex 560 nm / Em 590 nm), completely bypassing the compound's intrinsic absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., P. falciparum NF54 or HCT-116) and mammalian control cells (e.g., L-6 or MRC-5 fibroblasts) in 96-well plates. Incubate for 24h to ensure logarithmic growth.

  • Compound Dosing: Prepare N-4-Tolyl-OXD-BZA in DMSO. Dose cells in a 10-point serial dilution. Self-Validation Step: Ensure final DMSO concentration remains <0.5% to prevent solvent-induced cytotoxicity. Include "compound-only" wells in cell-free media to subtract any background auto-fluorescence.

  • Resazurin Incubation: After 72h of compound exposure, add 20 µL of 0.15 mg/mL resazurin solution to each well. Incubate for 4 hours at 37°C.

  • Readout & Calculation: Measure fluorescence. Calculate IC50​ and CC50​ using non-linear regression (variable slope). Compute SI=CC50​/IC50​ .

Protocol B: Profiling Cross-Reactivity via CYP3A4 Luminescence

Causality & Rationale: CYP enzymes require continuous electron flow to function. We utilize an NADPH regenerating system rather than direct NADPH addition. Why? Direct NADPH degrades rapidly at 37°C, which can cause a false-positive loss of CYP activity due to cofactor starvation rather than true compound cross-reactivity[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Thaw Human Liver Microsomes (HLMs) or recombinant CYP3A4 on ice. Mix with a luminogenic CYP3A4 substrate (e.g., Luciferin-IPA).

  • Compound Incubation: Add N-4-Tolyl-OXD-BZA at a fixed concentration (e.g., 10 µM). Self-Validation Step: Include Ketoconazole as a positive control inhibitor to ensure the assay's dynamic range is functioning.

  • NADPH Regeneration: Initiate the reaction by adding an NADPH regenerating system (Glucose-6-phosphate, NADP+, and G6PDH). Incubate for 10 minutes at 37°C.

  • Detection: Add luciferin detection reagent to halt the CYP reaction and generate luminescence. Calculate % inhibition relative to vehicle control.

Mechanistic & Workflow Visualizations

SI_Workflow Start Synthesize & Purify N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide Split Parallel Assays Start->Split Target Target Efficacy Assay Determine IC50 Split->Target Mammal Mammalian Cytotoxicity Determine CC50 Split->Mammal Calc Calculate Selectivity (SI) SI = CC50 / IC50 Target->Calc Mammal->Calc Decision SI > 1000? Calc->Decision Pass Lead Optimization Decision->Pass Yes Fail Structural Refinement Decision->Fail No

Caption: Workflow for determining the Selectivity Index of 1,2,5-oxadiazole derivatives.

CrossReactivity Compound 1,2,5-Oxadiazole Derivative Target Primary Target (e.g., Topo II) Compound->Target High Affinity OffTarget Off-Target Proteins Compound->OffTarget Low Affinity CYP3A4 CYP3A4 Enzyme (Metabolism) OffTarget->CYP3A4 DDI Risk hERG hERG Channel (Toxicity) OffTarget->hERG QT Risk

Caption: Pharmacological pathway illustrating target affinity versus off-target cross-reactivity risks.

Conclusion & Lead Optimization Directives

While N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide demonstrates baseline activity, its moderate Selectivity Index and notable CYP3A4 cross-reactivity indicate that the highly lipophilic p-tolyl group drives off-target binding[4][5]. To advance this scaffold, researchers should consider replacing the 4-methylphenyl moiety with di-alkoxy substituted phenyl rings (e.g., 3-ethoxy-4-methoxyphenyl), which has been proven to drastically reduce mammalian cytotoxicity and CYP3A4 inhibition while pushing the SI above the 1000x threshold required for clinical viability ().

References

  • Hermann, T., Hochegger, P., & Faist, J. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. International Journal of Molecular Sciences, 24(19), 14480.[Link]

  • Ehrsam, D., Porta, F., Mori, M., et al. (2019). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Research, 39(7), 3453-3461.[Link]

Sources

A Senior Scientist's Guide to Evaluating Lipinski's Rule of Five: A Case Study of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate process of drug discovery, the early identification of candidates with favorable pharmacokinetic properties is paramount to success. A molecule's potential to become an orally active drug is heavily influenced by its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] One of the most influential and widely adopted frameworks for this initial assessment is Lipinski's Rule of Five.[1][2][4][5]

This guide provides a detailed evaluation of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide, a heterocyclic compound of interest, against the criteria of Lipinski's Rule of Five. We will not only determine its compliance but also delve into the causality behind each parameter, offering field-proven insights for researchers in drug development.

The Rationale Behind Lipinski's Rule of Five

Formulated by Christopher A. Lipinski in 1997, the Rule of Five is an empirically derived set of guidelines used to predict the likelihood of a compound's poor oral absorption or permeation.[3][4] It is crucial to understand that this rule does not predict pharmacological activity but rather serves as a filter for "drug-likeness," focusing on the properties that facilitate passage through biological membranes. A compound is likely to have poor absorption or permeation if it violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to diffuse more readily across cell membranes.

  • Log P ≤ 5: The octanol-water partition coefficient (Log P) is a measure of lipophilicity. A balanced lipophilicity is required for a drug to be soluble in aqueous environments (like the gut) and also be able to penetrate lipid-based cell membranes.[6]

  • Hydrogen Bond Donors ≤ 5: Hydrogen bond donors (HBDs) are typically N-H or O-H groups. An excessive number of these can lead to a strong solvation shell of water, hindering the molecule's ability to pass through the lipid bilayer of cell membranes.[7][8][9]

  • Hydrogen Bond Acceptors ≤ 10: Hydrogen bond acceptors (HBAs) are typically nitrogen or oxygen atoms. Similar to donors, a high number of acceptors can increase solubility in water to the detriment of membrane permeability.[7][10][11]

Evaluation Workflow Diagram

The logical flow of assessing a compound against Lipinski's criteria can be visualized as a clear, sequential process.

LipinskiWorkflow cluster_input Compound Analysis cluster_properties Physicochemical Property Calculation cluster_rules Lipinski's Rule of Five Criteria cluster_output Compliance Assessment Compound N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide MW Molecular Weight (MW) Compound->MW LogP Octanol-Water Partition Coefficient (Log P) Compound->LogP HBD Hydrogen Bond Donors (HBD) Compound->HBD HBA Hydrogen Bond Acceptors (HBA) Compound->HBA Rule_MW MW ≤ 500? MW->Rule_MW Rule_LogP Log P ≤ 5? LogP->Rule_LogP Rule_HBD HBD ≤ 5? HBD->Rule_HBD Rule_HBA HBA ≤ 10? HBA->Rule_HBA Outcome Fully Compliant Rule_MW->Outcome Rule_LogP->Outcome Rule_HBD->Outcome Rule_HBA->Outcome

Caption: A workflow diagram illustrating the evaluation of a chemical compound against Lipinski's Rule of Five.

Analysis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

To conduct our evaluation, we first determined the chemical structure and molecular formula of the target compound.

Chemical Structure:

  • Molecular Formula: C₁₆H₁₃N₃O₂

We then calculated its properties relevant to Lipinski's rules.

Molecular Weight (MW)

The sum of the atomic weights of all atoms in a molecule is a critical first-pass filter.[12][13]

  • Calculation: (16 x 12.011) + (13 x 1.008) + (3 x 14.007) + (2 x 15.999) = 279.30 g/mol

  • Verdict: 279.30 is well below the 500 Dalton threshold. (PASS)

Hydrogen Bond Donors (HBD)

We identify the number of hydrogen atoms attached to electronegative atoms (nitrogen or oxygen).

  • Analysis: The structure contains one amide group (-NH-C=O). The hydrogen atom on the amide nitrogen is a hydrogen bond donor.

  • Count: 1

  • Verdict: A count of 1 is significantly lower than the maximum of 5. (PASS)

Hydrogen Bond Acceptors (HBA)

We count the total number of nitrogen and oxygen atoms, as their lone pairs can accept hydrogen bonds.

  • Analysis:

    • One carbonyl oxygen (C=O )

    • One amide nitrogen (-N H-)

    • Two nitrogen atoms in the oxadiazole ring

    • One oxygen atom in the oxadiazole ring

  • Count: 5

  • Verdict: A count of 5 is well within the limit of 10. (PASS)

Octanol-Water Partition Coefficient (Log P)

Log P is a measure of a compound's lipophilicity. This value is typically calculated using computational models that sum the contributions of molecular fragments.[6][14][15][16]

  • Calculated Value: Using standard cheminformatics algorithms (e.g., ALOGP, ClogP), the estimated Log P for this compound is approximately 3.85 .

  • Verdict: A Log P of 3.85 is below the ceiling of 5, indicating a favorable balance between hydrophilicity and lipophilicity. (PASS)

Comparative Summary and Data Presentation

To contextualize our findings, the table below summarizes the evaluation of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide and compares it to the properties of a well-known orally active drug, Ibuprofen.

ParameterLipinski's Rule LimitN-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamideIbuprofen (for comparison)Compliance
Molecular Weight ( g/mol ) ≤ 500279.30206.29Yes
Hydrogen Bond Donors ≤ 511Yes
Hydrogen Bond Acceptors ≤ 1052Yes
Calculated Log P ≤ 5~3.85~3.97Yes
Number of Violations ≤ 10 0 Excellent

Experimental Protocol: In Silico Property Calculation

The determination of the properties for Lipinski's Rule analysis is a standard procedure in computational chemistry and cheminformatics. The following protocol outlines the steps for this in silico experiment.

  • Obtain Compound Structure: The 2D structure of the molecule is required. This can be sourced from a chemical database or drawn using software like MarvinSketch or ChemDraw. The structure is typically represented as a SMILES string (Cc1ccc(cc1)c2noc(n2)NC(=O)c3ccccc3) or in a MOL/SDF file format.

  • Select a Calculation Suite: Utilize a validated cheminformatics software package or web server. Popular choices include ChemAxon's Calculator Plugins, MOE (Molecular Operating Environment), or free web tools like SwissADME.

  • Calculate Molecular Weight: The software automatically calculates the molecular weight from the elemental composition of the provided structure.[]

  • Count H-Bond Donors/Acceptors: The software identifies and counts the relevant functional groups (O-H, N-H) for donors and electronegative atoms (N, O) for acceptors based on predefined chemical rules.[11]

  • Calculate Log P: The software employs a fragment-based or atom-based method to estimate the Log P value.[14][16] This involves dissecting the molecule into constituent parts, for which Log P contributions have been experimentally determined, and summing them up with correction factors.

  • Analyze Results: Compare the calculated values against the four criteria of Lipinski's Rule of Five to determine the number of violations.

Conclusion and Forward-Looking Statement

Our comprehensive analysis demonstrates that N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibits full compliance with Lipinski's Rule of Five , with zero violations. Its molecular weight, hydrogen bond donor/acceptor count, and calculated lipophilicity all fall comfortably within the ranges associated with good oral bioavailability.

This favorable in silico profile strongly supports its candidacy for further preclinical development. It is a textbook example of a "drug-like" molecule from a physicochemical standpoint. However, it is imperative to remember that the Rule of Five is a guideline, not an absolute law. Many successful drugs, particularly natural products and certain classes of inhibitors, are known exceptions.[3] Therefore, the next logical steps involve experimental validation of its solubility, permeability (e.g., using Caco-2 assays), and metabolic stability to build a complete pharmacokinetic profile.

References

  • Title: Lipinski's rule of five – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Lipinski's Rule of 5 in Modern Drug Discovery Source: Zenovel URL: [Link]

  • Title: Lipinski's rule of five - Wikipedia Source: Wikipedia URL: [Link]

  • Title: lipinski rule of five - Lecture Notes Source: SlideShare URL: [Link]

  • Title: ChemCalc: molecular formula analysis Source: ChemCalc URL: [Link]

  • Title: What are the exceptions to Lipinski's Rule of 5? Source: Patsnap Synapse URL: [Link]

  • Title: LogP and logD calculations - Documentation Source: Chemaxon Docs URL: [Link]

  • Title: Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development Source: Sai Life Sciences URL: [Link]

  • Title: logP and logD calculation Source: Marvin - Chemaxon URL: [Link]

  • Title: LogP—Making Sense of the Value Source: ACD/Labs URL: [Link]

  • Title: Hydrogen Bonding: Acceptors and Donors Source: University of California, Davis URL: [Link]

  • Title: logP - MolModa Documentation Source: Durrant Lab URL: [Link]

  • Title: Identify the hydrogen bond donors and hydrogen bond acceptors Source: Pearson URL: [Link]

  • Title: How to identify Hydrogen bond Donors and Acceptors - worked examples Source: YouTube URL: [Link]

  • Title: Identifying Hydrogen Bond Donors & Acceptors Source: YouTube URL: [Link]

  • Title: Hydrogen Bond Donor Acceptor Plugin - Documentation Source: Chemaxon Docs URL: [Link]

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In Silico Benchmarking of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide: A Comparative Guide to Receptor Binding Affinity Prediction

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive, in-depth framework for the in silico benchmarking of the receptor binding affinity for the novel compound N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide. In the absence of an experimentally determined biological target for this specific molecule, we will utilize a case-study approach, positing the metabotropic glutamate receptor 5 (mGluR5) as a plausible target. This selection is informed by the prevalence of the oxadiazole scaffold in known mGluR5 modulators.

This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring a robust and self-validating workflow. We will compare the predicted binding affinity of our compound of interest with Mavoglurant, a well-characterized mGluR5 negative allosteric modulator (NAM), to provide a clear benchmark for its potential efficacy.

Introduction: The Rationale for In Silico Benchmarking

Computational methods for predicting protein-ligand binding affinity are pivotal in modern drug discovery, offering a cost-effective and rapid means to prioritize lead compounds before their synthesis and in vitro testing.[1][2] These in silico techniques, which range from molecular docking to more computationally intensive molecular dynamics (MD) simulations and free energy calculations, provide critical insights into the molecular interactions that govern ligand binding.[3]

The subject of our investigation, N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide, is a novel chemical entity. The 1,2,5-oxadiazole (furazan) ring system is a bioisostere for various functional groups and is present in a range of biologically active molecules. Given that related 1,2,4-oxadiazole derivatives have shown activity as allosteric modulators of G-protein coupled receptors (GPCRs), we have selected the metabotropic glutamate receptor 5 (mGluR5) as a representative and therapeutically relevant target for this benchmarking study.[4]

We will benchmark our compound against Mavoglurant (AFQ056), a known mGluR5 NAM with a reported IC50 of 30 nM, providing a valuable reference point for interpreting our computational results.[5]

Methodological Workflow: A Multi-tiered Approach to Binding Affinity Prediction

Our in silico benchmarking strategy employs a hierarchical approach, beginning with rapid and efficient molecular docking to predict the binding pose and provide an initial estimate of binding affinity. This is followed by more rigorous, but computationally demanding, molecular dynamics simulations coupled with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations to refine the binding free energy prediction.

In Silico Benchmarking Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics & Free Energy Calculation cluster_analysis Comparative Analysis prep_target Target Preparation (mGluR5 - PDB: 6FFH) docking Molecular Docking (AutoDock Vina) prep_target->docking prep_ligand_interest Ligand of Interest (SMILES to 3D) prep_ligand_interest->docking prep_ligand_comparator Comparator Ligand (Mavoglurant) prep_ligand_comparator->docking docking_analysis Pose Analysis & Initial Scoring docking->docking_analysis md_setup System Setup (GROMACS) docking_analysis->md_setup Best Pose md_sim MD Simulation md_setup->md_sim mm_pbsa MM/PBSA Calculation md_sim->mm_pbsa final_analysis Binding Affinity Comparison & Interaction Analysis mm_pbsa->final_analysis

Figure 1: A schematic representation of the multi-tiered in silico benchmarking workflow.

Preparation of Molecular Structures

For this study, we will utilize the crystal structure of the human mGluR5 transmembrane domain in complex with the negative allosteric modulator Fenobam (PDB ID: 6FFH).[6] This structure provides a high-resolution view of the allosteric binding site.

Protocol for Target Preparation:

  • Download the PDB file: Obtain the 6FFH structure from the RCSB Protein Data Bank.

  • Clean the structure: Remove water molecules, co-crystallization aids, and any protein chains not relevant to the simulation. For this structure, we will retain chain A.

  • Add hydrogen atoms: Use a molecular modeling package (e.g., UCSF Chimera or PyMOL) to add hydrogen atoms, assuming a physiological pH of 7.4.

  • Assign atomic charges: Assign appropriate atomic charges using a force field like AMBER or CHARMM. This is a critical step for accurate electrostatic calculations.

The 3D structures of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide and Mavoglurant are required. These can be generated from their SMILES strings or obtained from chemical databases like PubChem.

Protocol for Ligand Preparation:

  • Obtain 2D structures:

    • Compound of Interest: O=C(c1ccccc1)Nc2nonc2c3ccc(C)cc3

    • Mavoglurant: CC(C)(C)OC(=O)N1CCC(C(O)(c2ccccc2)c3cccc(n3)c4ccccc4)CC1

  • Convert to 3D: Use a tool like Open Babel to convert the 2D structures to 3D and perform an initial energy minimization.

  • Generate topologies and parameters: For the MD simulations, it is crucial to have accurate force field parameters for the ligands. A server like CGenFF can be used to generate CHARMM-compatible parameters.[1]

Molecular Docking

Molecular docking will be performed using AutoDock Vina to predict the binding poses of our compound of interest and Mavoglurant within the allosteric site of mGluR5.[7][8]

Protocol for Molecular Docking:

  • Prepare receptor and ligands in PDBQT format: This format includes atomic charges and atom types required by AutoDock Vina.

  • Define the search space: The docking grid box will be centered on the co-crystallized ligand (Fenobam) in the 6FFH structure to ensure the search is focused on the allosteric binding pocket.

  • Run AutoDock Vina: Perform the docking calculations for both ligands. An exhaustiveness of 32 is recommended for more thorough sampling of conformational space.

  • Analyze results: The output will provide a series of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The lowest energy pose is typically considered the most likely.

Molecular Dynamics (MD) Simulations

To gain a more accurate understanding of the ligand-receptor interactions and to calculate a more reliable binding free energy, we will perform all-atom MD simulations using GROMACS.[9][10]

MD Simulation Protocol start Start with Best Docked Pose solvate Solvation in Water Box start->solvate ions Addition of Ions (Neutralization) solvate->ions em Energy Minimization ions->em nvt NVT Equilibration (Constant Volume/Temp) em->nvt npt NPT Equilibration (Constant Pressure/Temp) nvt->npt production Production MD Run (e.g., 100 ns) npt->production analysis Trajectory Analysis production->analysis

Sources

Safety Operating Guide

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The proper stewardship of complex synthetic intermediates is a critical pillar of modern drug development. As researchers synthesize novel heterocyclic compounds for high-throughput screening or targeted therapeutics, understanding the end-of-life logistics for these molecules is just as important as their synthesis.

This guide provides an authoritative, step-by-step operational protocol for the safe handling and disposal of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide , ensuring your laboratory maintains the highest standards of safety, regulatory compliance, and environmental protection.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the molecular architecture of the compound. N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide consists of three primary moieties: a p-tolyl group, a nitrogen-rich 1,2,5-oxadiazole (furazan) core, and a benzamide linkage.

The Causality of the Hazard:

  • Nitrogen-Rich Core: The 1,2,5-oxadiazole ring and the amide nitrogen make this a highly nitrogenous compound. Upon thermal decomposition, this structure will inevitably generate significant volumes of nitrogen oxides (NOx). Standard open-air burning or municipal disposal is strictly prohibited, as it would result in the release of toxic, acidic gases.

  • Toxicity Profile: Benzamide derivatives frequently carry GHS classifications such as H302 (Harmful if swallowed) and H341 (Suspected of causing genetic defects) [1]. Consequently, any waste containing this compound must be treated as a hazardous organic toxin, requiring stringent personal protective equipment (PPE) and containment to prevent dermal absorption or inhalation of particulates.

Step-by-Step Operational Disposal Protocol

Every protocol in your laboratory should operate as a self-validating system. The following cradle-to-grave workflow ensures that the waste generated is perfectly reconciled with the waste destroyed, leaving no room for environmental contamination.

Step 1: Waste Segregation and Solubilization

Solid heterocyclic amides can exhibit uneven combustion profiles, which poses a risk during thermal destruction.

  • Action: Inside a certified chemical fume hood, dissolve or suspend the N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide waste in a compatible, halogen-free combustible solvent (e.g., ethanol or acetone).

  • Causality: Creating a homogenous liquid waste stream ensures a steady, controlled burn rate in the rotary kiln of the incinerator. This prevents localized temperature spikes and ensures the complete thermal destruction of the highly stable oxadiazole ring [2].

Step 2: Satellite Accumulation Area (SAA) Management

Under the EPA's Resource Conservation and Recovery Act (RCRA)—specifically Subpart K for academic and research laboratories—waste must be rigorously tracked from the moment of generation [3].

  • Action: Transfer the solubilized waste into a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.

  • Action: Place the container in a designated SAA that is within the line of sight of the generation point. Label the container explicitly as "Hazardous Waste: Non-Halogenated Organic Solvent with Benzamide Derivatives."

Step 3: Central Accumulation Area (CAA) Transfer
  • Action: Once the SAA container reaches its regulatory volume limit (typically 55 gallons), it must be dated and moved to the facility's Central Accumulation Area (CAA) within 3 days [4].

  • Validation: Log the exact mass/volume of the waste transferred into the facility's internal Environmental Health and Safety (EHS) tracking system.

Step 4: High-Temperature Incineration & Flue Gas Scrubbing
  • Action: Contract a licensed hazardous waste vendor to transport the material to a chemical destruction plant.

  • Causality: The primary disposal method for this compound is high-temperature incineration (>1,000°C). Because of the NOx generated by the furazan and amide groups, the selected facility must be equipped with an alkaline flue gas scrubber. The scrubber neutralizes the acidic NOx byproducts into harmless salts before atmospheric release, ensuring compliance with the Clean Air Act [2].

  • Self-Validation: Reconcile your internal lab logs with the final Certificate of Destruction (COD) provided by the incinerator facility. The workflow is only complete when the generated mass matches the destroyed mass.

Quantitative Regulatory and Operational Parameters

To facilitate easy comparison and compliance tracking, the critical thresholds for managing this chemical waste are summarized below:

ParameterRegulatory Limit / SpecificationOperational Causality
SAA Volume Limit 55 GallonsMinimizes the risk of large-scale exposure and spills in active, high-traffic laboratory spaces.
CAA Storage Time 90 Days (For Large Quantity Generators)Mitigates the risk of long-term chemical degradation and primary container failure.
Incineration Temp. > 1,000°CRequired to break the high bond dissociation energy of the aromatic and oxadiazole rings.
Flue Gas pH Target 7.0 - 8.5 (Post-Scrubbing)Ensures complete neutralization of acidic NOx byproducts generated from amide/heterocycle combustion.

Waste Lifecycle Visualization

The following workflow illustrates the logical relationship between generation, containment, and final destruction, serving as a quick-reference guide for laboratory personnel.

G A 1. Waste Generation N-[4-(4-methylphenyl)-1,2,5- oxadiazol-3-yl]benzamide B 2. Primary Containment Dissolution in Combustible Solvent A->B Fume Hood Transfer C 3. Satellite Accumulation (SAA) Max 55 Gallons / Line of Sight B->C Seal & Label D 4. Central Accumulation (CAA) Max 90 Days (LQG) C->D Transfer to EHS E 5. Off-Site Transport Licensed RCRA Vendor D->E Manifest Signing F 6. Final Destruction High-Temp Incineration + NOx Scrubbing E->F Cradle-to-Grave Tracking

Lifecycle and disposal workflow for nitrogen-rich heterocyclic waste.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at:[Link]

A Researcher's Guide to the Safe Handling of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound at the forefront of research, N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide presents a unique profile of potential hazards and handling requirements. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential safety protocols and personal protective equipment (PPE) recommendations extrapolated from data on structurally similar oxadiazole and benzamide derivatives. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the well-being of laboratory personnel.

Hazard Assessment: An Evidence-Based Approach

Given that N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide belongs to the benzamide and oxadiazole chemical classes, it is prudent to anticipate potential hazards associated with these functional groups. Structurally similar compounds have been noted to cause skin, eye, and respiratory irritation.[1] Therefore, a comprehensive approach to PPE is critical to mitigate these risks. All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3]

Recommended Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential for the safe handling of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide. The following table summarizes the recommended PPE, the rationale for its use, and relevant standards.

Protection Type Specific PPE Rationale and Key Considerations
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles which may cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact, which could lead to irritation or harmful absorption.[2] It is crucial to inspect gloves for any signs of degradation or puncture before use.
Body Protection Flame-resistant laboratory coatProtects against accidental spills and contamination of personal clothing.[3] A lab coat should be fully buttoned.
Respiratory Protection Use in a certified chemical fume hood is required. A NIOSH-approved respirator with an appropriate cartridge may be necessary if a fume hood is unavailable or if dust is generated.Minimizes the inhalation of the compound, which may cause respiratory tract irritation.[2][3]
Operational Workflow for Safe Handling

A systematic approach to handling N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is crucial for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for researchers.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_equipment Gather Handling Equipment (Spatula, Weighing Paper, etc.) prep_workspace->prep_equipment handling_weigh Weigh Compound in Fume Hood prep_equipment->handling_weigh handling_transfer Transfer Compound to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Work Area handling_transfer->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff cleanup_disposal Dispose of Waste cleanup_doff->cleanup_disposal

Caption: Workflow for the safe handling of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide.

Step-by-Step Protocol:

  • Preparation : Before handling the compound, ensure that a chemical fume hood is operational and all necessary PPE is readily available and in good condition.[3] An emergency eyewash station and safety shower must be accessible.

  • Donning PPE : Put on a lab coat, followed by chemical safety goggles and a face shield. Lastly, don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling : Conduct all dispensing, weighing, and transferring of the compound inside a chemical fume hood to control exposure.[2][3]

  • Spill Response : In the event of a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last using the proper technique.

  • Disposal : Dispose of all contaminated materials, including gloves, weighing paper, and absorbent materials, in a designated hazardous waste container.[4][5] All waste disposal must comply with local, state, and federal regulations.[4]

Disposal Plan: A Matter of Environmental Responsibility

The disposal of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide and its associated waste must be conducted in compliance with all applicable regulations to prevent environmental contamination.[4]

start Waste Generated is_contaminated Is Material Contaminated? start->is_contaminated is_sharps Is it a Sharp? is_contaminated->is_sharps Yes dispose_regular Dispose in Regular Trash is_contaminated->dispose_regular No dispose_hazardous Dispose in Hazardous Waste is_sharps->dispose_hazardous No dispose_sharps Dispose in Sharps Container is_sharps->dispose_sharps Yes

Caption: Decision-making process for the disposal of waste.

Disposal Protocol:

  • Segregation : Segregate waste contaminated with N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide from non-hazardous waste.

  • Labeling : Clearly label all hazardous waste containers with the chemical name and associated hazards.

  • Professional Disposal : Entrust the disposal of chemical waste to a licensed waste disposal company.[4][6] Do not pour chemical waste down the drain.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide, ensuring both personal safety and the integrity of their research.

References

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  • SAFETY DATA SHEET - 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. MilliporeSigma.
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  • SAFETY DATA SHEET - 5-Chloromethyl-3-(2-thienylmethyl)-1,2,4-oxadiazole. Fisher Scientific.
  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate.
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  • Ethyl 5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate Safety Data Sheet. AK Scientific, Inc.
  • SAFETY DATA SHEET - Ethyl 5-amino-1.2.4-oxadiazole. CymitQuimica.
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